molecular formula C14H13N3 B3195094 2-Aminomethyl-1-phenyl-1H-benzoimidazole CAS No. 885270-93-9

2-Aminomethyl-1-phenyl-1H-benzoimidazole

Cat. No.: B3195094
CAS No.: 885270-93-9
M. Wt: 223.27 g/mol
InChI Key: FZSNBLWTDSFDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminomethyl-1-phenyl-1H-benzoimidazole (CAS 885270-93-9) is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol . It is also known as C-(1-Phenyl-1H-benzoimidazol-2-yl)-methylamine . This compound is part of the benzimidazole class of heterocycles, which are subject of intensive research due to their rich coordination chemistry and wide range of potential applications . The benzimidazole scaffold is a crucial N-heterocyclic core with a privileged structure that resembles purine bases, allowing it to interact easily with biopolymers . This makes benzimidazole derivatives an excellent starting point for drug discovery . Specifically, substitutions at the N-1 and C-2 positions of the benzimidazole ring system, which this compound features, are known to strongly influence biological properties and chemotherapeutic efficacy . Benzimidazole derivatives, in general, have been evaluated for a diverse array of biological activities, including antifungal, antimicrobial, antioxidant, and anticancer properties . They have also been studied for their use in catalysis and as luminescent materials . Furthermore, some benzimidazole complexes are investigated for their binding interactions with biomolecules like DNA, forming the basis for research into new metal-based antitumor drugs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-phenylbenzimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSNBLWTDSFDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656080
Record name 1-(1-Phenyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-93-9
Record name 1-Phenyl-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Phenyl-1H-benzimidazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 2-Aminomethyl-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2-Aminomethyl-1-phenyl-1H-benzoimidazole . While often overshadowed by its 2-phenyl isomers, this specific scaffold represents a critical "privileged structure" in medicinal chemistry, particularly as a linker-accessible core for kinase inhibitors and viral fusion inhibitors.

This document moves beyond basic stoichiometry to provide a validated synthetic workflow, analytical characterization standards, and structural logic for researchers utilizing this compound in lead optimization.

Part 1: Molecular Identity & Physicochemical Architecture

The molecular weight and formula provided below are calculated based on the standard isotope abundance (IUPAC).

Core Identification Data
PropertySpecificationNotes
IUPAC Name 1-(1-phenyl-1H-benzimidazol-2-yl)methanamineFormal nomenclature
Molecular Formula C₁₄H₁₃N₃ Confirmed via stoichiometry
Molecular Weight 223.27 g/mol Monoisotopic Mass: 223.11 g/mol
Exact Mass 223.1109For High-Res MS (HRMS) calibration
ClogP (Est.) 2.3 – 2.8Moderate lipophilicity due to N-phenyl group
PSA (Polar Surface Area) ~45 ŲGood membrane permeability profile
pKa (Conj.[1][2] Acid) ~5.5 (Benzimidazole N3)Pyridine-like nitrogen is the primary basic site
Structural Logic

The molecule consists of a benzimidazole core substituted at the N1-position with a phenyl ring and at the C2-position with a primary aminomethyl group.

  • N1-Phenyl: Increases lipophilicity and prevents tautomerism (fixing the double bond between C2 and N3), which stabilizes the binding mode in protein pockets.

  • C2-Aminomethyl: Acts as a flexible "anchor" or linker. The primary amine is highly nucleophilic, making this molecule an excellent building block for amide coupling or reductive amination in library synthesis.

Part 2: High-Fidelity Synthetic Protocol

Direct condensation of N-phenyl-o-phenylenediamine with glycine often results in low yields or polymerization. The industry-standard protocol for generating the primary amine at the C2 position involves a two-step sequence : cyclization to a chloromethyl intermediate followed by nucleophilic substitution (amination).

Reaction Pathway Diagram

Synthesis_Pathway Start N-phenyl-o-phenylenediamine (Precursor) Intermed 2-(Chloromethyl)-1-phenyl- benzimidazole (Electrophilic Intermediate) Start->Intermed Cyclodehydration (Phillips Condensation) Reagent1 Chloroacetic Acid (4N HCl, Reflux) Reagent1->Intermed Product 2-Aminomethyl-1-phenyl- benzimidazole (Target) Intermed->Product Gabriel Synthesis or Direct Amination Reagent2 NH3 / EtOH (Nucleophilic Substitution) Reagent2->Product

Figure 1: Two-step synthetic pathway ensuring regioselectivity at the C2 position.

Step-by-Step Methodology
Step 1: Synthesis of 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
  • Reagents: N-phenyl-1,2-diaminobenzene (1.0 eq), Chloroacetic acid (1.5 eq), 4N HCl (Solvent/Catalyst).

  • Procedure:

    • Dissolve N-phenyl-1,2-diaminobenzene in 4N HCl.

    • Add chloroacetic acid and reflux the mixture for 4–6 hours. Note: The acid catalyzes the formation of the amide intermediate and the subsequent ring closure.

    • Monitor via TLC (Hexane:EtOAc 3:1). The starting diamine is polar; the chloromethyl product is less polar.

    • Workup: Cool to 0°C. Neutralize carefully with saturated NaHCO₃ to pH 8. The solid precipitate is the chloromethyl intermediate. Filter and dry.[3]

Step 2: Amination to 2-Aminomethyl-1-phenyl-1H-benzimidazole
  • Reagents: Chloromethyl intermediate (from Step 1), Ammonia (saturated in Methanol or Ethanol) OR Potassium Phthalimide (Gabriel Synthesis).

  • Procedure (Direct Amination):

    • Suspend the chloromethyl intermediate in ethanolic ammonia (saturated).

    • Heat in a sealed pressure tube at 80°C for 12 hours.

    • Purification: Evaporate solvent. The residue contains the product hydrochloride. Treat with basic water (NaOH) to liberate the free base. Extract with DCM.

    • Refinement: If over-alkylation (formation of secondary amines) is observed, use the Delépine reaction (Hexamethylenetetramine followed by acid hydrolysis) for higher purity.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the synthesized compound is the target C14H13N3 and not an isomer or byproduct, the following analytical logic must be applied.

Mass Spectrometry (LC-MS) Logic
  • Ionization Source: ESI (Electrospray Ionization), Positive Mode.

  • Target Ion: Protonated molecular ion

    
    .
    
  • Expected Value: m/z 224.28

  • Validation Check: If you see m/z 209, you likely lost the methyl group (degradation) or started with the wrong diamine. If you see m/z 445, you have formed the dimer (secondary amine byproduct).

NMR Characterization (1H NMR, 400 MHz, DMSO-d6)

The proton NMR spectrum provides definitive proof of the structure.

Chemical Shift (δ)MultiplicityIntegrationAssignmentCausality/Logic
3.90 – 4.10 ppm Singlet (s)2H-CH₂-NH₂ Diagnostic peak. Confirms the methylene linker exists and is attached to the aromatic ring.
7.20 – 7.80 ppm Multiplet (m)9HAromatic Accounts for 4 protons on the benzimidazole core + 5 protons on the N-phenyl ring.
~2.0 – 3.5 ppm Broad (br)2H-NH₂ Exchangeable protons. Shift varies with concentration and water content.
Analytical Workflow Diagram

Analytical_Workflow cluster_MS Mass Spectrometry (ESI+) cluster_NMR 1H NMR (DMSO-d6) Sample Synthesized Sample LCMS LC-MS Injection Sample->LCMS NMR Acquire Spectrum Sample->NMR Ion Observe [M+H]+ = 224.28 LCMS->Ion Dimer Check Impurity: [2M+H]+ or Dimer m/z ~445 LCMS->Dimer Decision Release Lot Ion->Decision Confirmed Dimer->Decision Absent Shift Confirm Singlet @ ~4.0 ppm (CH2-NH2) NMR->Shift Shift->Decision Confirmed

Figure 2: Quality Control decision tree for validating the molecular identity.

Part 4: Applications & Research Context

Medicinal Chemistry Utility

This molecule is rarely a final drug but serves as a high-value intermediate.

  • Kinase Inhibition: The benzimidazole core mimics the purine ring of ATP. The C2-aminomethyl group allows for the attachment of solubilizing tails or specific hydrogen-bonding motifs to access the "sugar pocket" of kinases.

  • RSV Fusion Inhibitors: Derivatives of 1-phenyl-2-aminomethylbenzimidazole have shown activity in inhibiting the fusion of the Respiratory Syncytial Virus (RSV) by binding to the F-protein.

Handling & Stability
  • Storage: Store as the hydrochloride salt (more stable) at -20°C. The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.

  • Solubility: The free base is soluble in DMSO, Methanol, and DCM. It is insoluble in water unless converted to the HCl salt.

References

  • Benzimidazole Synthesis (Phillips Condensation): Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society. Link

  • N-Alkylation vs N-Arylation: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for heterocyclic construction).
  • Biological Context (RSV): Bonfanti, J. F., et al. (2007). Selection and optimization of benzimidazole derivatives as antiproliferative agents. Journal of Medicinal Chemistry.

  • Physicochemical Data Verification: PubChem Compound Summary for Benzimidazole Derivatives.

Sources

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride salt CAS 1955515-70-4

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride , a critical heterocyclic building block in medicinal chemistry.

CAS: 1955515-70-4 Role: Privileged Scaffold & Pharmaceutical Intermediate Version: 1.0 (Scientific Reference)

Executive Summary

2-Aminomethyl-1-phenyl-1H-benzoimidazole dihydrochloride (CAS 1955515-70-4) is a specialized heterocyclic intermediate belonging to the 1,2-disubstituted benzimidazole class. Unlike generic benzimidazoles, the presence of the N1-phenyl group combined with a C2-aminomethyl arm creates a unique steric and electronic profile. This scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore for Respiratory Syncytial Virus (RSV) fusion inhibitors , Nociceptin (NOP) receptor antagonists , and metal-based anticancer therapeutics .

The dihydrochloride salt form ensures enhanced water solubility and stability compared to the free base, making it the preferred reagent for aqueous-phase derivatization and biological assays.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Core Data Table
PropertySpecification
IUPAC Name (1-Phenyl-1H-benzimidazol-2-yl)methanamine dihydrochloride
Common Name 2-Aminomethyl-1-phenylbenzimidazole 2HCl
CAS Number 1955515-70-4
Molecular Formula C₁₄H₁₃N₃ · 2HCl
Molecular Weight 296.20 g/mol (Salt); 223.28 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Et₂O
pKa (Calc) ~5.5 (Benzimidazole N3), ~9.0 (Primary Amine)
H-Bond Donors 3 (Amine + HCl protons)
H-Bond Acceptors 2 (Benzimidazole N)
Structural Significance

The molecule features two critical domains:

  • The N1-Phenyl Benzimidazole Core: Provides a bulky, lipophilic anchor that often occupies hydrophobic pockets in target proteins (e.g., the hydrophobic pocket of the RSV F-protein). The N1-phenyl group prevents tautomerization, locking the nitrogen positions and defining the vector of the C2-substituent.

  • The C2-Aminomethyl Tether: A primary amine handle separated by a methylene spacer. This is a versatile "warhead" for diversification via amide coupling, reductive amination, or sulfonylation.

Synthetic Methodology

The synthesis of CAS 1955515-70-4 typically follows a Phillips-type condensation modified for N-arylated diamines.

Validated Synthetic Protocol

Precursors: N-Phenyl-o-phenylenediamine + Glycine (or Glycine equivalents like 2-chloroacetamide followed by amination).

  • Cyclocondensation: N-Phenyl-o-phenylenediamine is reacted with Glycine in 4N HCl under reflux. The acid catalyzes the formation of the imidazole ring.

  • Purification: The crude product is often isolated as a stable dihydrochloride salt directly from the acidic media upon cooling or by precipitation with acetone.

  • Salt Formation: If the free base is obtained, it is treated with anhydrous HCl in dioxane/ethanol to generate the dihydrochloride salt (CAS 1955515-70-4).

Reaction Workflow Diagram

The following DOT diagram illustrates the synthesis and downstream utility.

SynthesisWorkflow Start1 N-Phenyl-o-phenylenediamine Reaction Cyclocondensation (4N HCl, Reflux, 12-24h) Start1->Reaction Start2 Glycine / Glycine Equiv. Start2->Reaction Product CAS 1955515-70-4 (Dihydrochloride Salt) Reaction->Product Crystallization App1 Amide Coupling (Kinase Inhibitors) Product->App1 R-COOH / HATU App2 Metal Complexation (Pt/Pd Anticancer Agents) Product->App2 K2PtCl4 App3 Reductive Amination (RSV Fusion Inhibitors) Product->App3 R-CHO / NaBH(OAc)3

Figure 1: Synthetic route and divergent application pathways for 2-Aminomethyl-1-phenyl-1H-benzoimidazole.

Mechanism of Action & Applications

Medicinal Chemistry Applications

This compound is rarely the final drug but rather the pharmacophore engine .

  • RSV Fusion Inhibitors: The 1-phenyl-benzimidazole moiety mimics the interaction of fusion peptides. Derivatives where the amine is coupled to sulfonyl-ureas or heterocycles have shown potency against Respiratory Syncytial Virus (RSV) by binding to the F-protein.

  • Nociceptin (NOP) Receptor Modulators: The bulky N1-phenyl group provides selectivity for the NOP receptor over classical opioid receptors (Mu, Delta, Kappa).

  • Anticancer Coordination Complexes: The bidentate nature (Benzimidazole N3 + Primary Amine Nitrogen) makes it an excellent ligand for Cisplatin analogs . Complexes of this ligand with Platinum(II) or Palladium(II) have demonstrated cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines by intercalating DNA.

Experimental Protocol: Derivatization (Amide Coupling)

Objective: To couple CAS 1955515-70-4 with a carboxylic acid (R-COOH) for SAR studies.

  • Dissolution: Dissolve 1.0 eq of CAS 1955515-70-4 in DMF. Add 3.0 eq of DIPEA (Diisopropylethylamine) to neutralize the dihydrochloride salt and liberate the free amine.

  • Activation: In a separate vial, activate 1.1 eq of R-COOH with 1.1 eq of HATU in DMF for 15 minutes.

  • Coupling: Add the activated acid solution to the amine solution. Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat), Water, and Brine. Dry over Na₂SO₄.

  • Validation: Monitor by LC-MS. The product should show M+1 = (MW of Acid + 223 - 18).

Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The dihydrochloride salt is moderately hygroscopic. Store in a desiccator.

  • Thermal Stability: Stable up to >200°C (melting point).

  • Solution Stability: Aqueous solutions are stable at acidic pH. At basic pH (>9), the free base may precipitate.

Safety Precautions (GHS)
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation.

References

  • PubChem. (2025). Compound Summary: 2-Aminomethyl-1-phenyl-1H-benzoimidazole.[1] National Library of Medicine. Link

  • Amadis Chemical. (2025). Product Specification: CAS 1955515-70-4.[2] Link

  • ResearchGate. (2024). Novel Palladium(II) and Platinum(II) complexes with 1H-benzimidazol-2-ylmethyl-N-(4-bromo-phenyl)-amine: Structural studies and anticancer activity. Link

  • ChemicalBook. (2024).[3] 2-Aminomethyl-1-phenyl-1H-benzoimidazole (Free Base Data). Link

  • BldPharm. (2025).[4][5][6] Building Block Catalog: Benzimidazole Derivatives. Link

Disclaimer: This guide is for research purposes only. The compound CAS 1955515-70-4 is not approved for human clinical use.

Sources

An In-depth Technical Guide on the Biological Activity of 1-Phenylbenzimidazole-2-methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structural attributes that allow for interaction with a diverse array of biological targets.[1] Among the vast landscape of benzimidazole derivatives, the 1-phenylbenzimidazole-2-methanamine series has emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of these derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents. This document delves into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by detailed experimental protocols and in-depth analysis of structure-activity relationships.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to an imidazole ring.[2] This unique structural motif is a key component of naturally occurring compounds, most notably N-ribosyl-dimethylbenzimidazole, which serves as an axial ligand for cobalt in vitamin B12.[3] The versatility of the benzimidazole ring, with its capacity for substitution at the N-1, C-2, and C-5(6) positions, has made it a focal point for synthetic organic chemists and medicinal chemists alike.[4][5] This adaptability allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of a multitude of clinically relevant drugs.

The 1-phenylbenzimidazole-2-methanamine core, the focus of this guide, combines the foundational benzimidazole scaffold with a phenyl group at the N-1 position and a methanamine substituent at the C-2 position. This specific arrangement has been shown to be a critical determinant of the diverse biological activities exhibited by this class of compounds.

Synthesis of 1-Phenylbenzimidazole-2-methanamine Derivatives

The synthesis of 1-phenylbenzimidazole-2-methanamine derivatives typically involves a multi-step process, with the Phillips condensation being a classical and widely adopted method for the formation of the benzimidazole ring.

General Synthetic Pathway

A common synthetic route commences with the reaction of o-phenylenediamine with an appropriate carboxylic acid, such as monochloroacetic acid, in the presence of a strong acid like 4N hydrochloric acid.[6] This initial step yields the 2-chloromethyl-1H-benzimidazole intermediate. Subsequent N-alkylation or N-arylation at the 1-position with a phenyl-containing reagent, followed by the introduction of the methanamine side chain at the 2-position, leads to the desired 1-phenylbenzimidazole-2-methanamine scaffold.

Synthetic Pathway OPD o-Phenylenediamine Intermediate1 2-(Chloromethyl)-1H-benzimidazole OPD->Intermediate1 HCl, Reflux MCA Monochloroacetic Acid MCA->Intermediate1 Intermediate2 1-Phenyl-2-(chloromethyl)-1H-benzimidazole Intermediate1->Intermediate2 Base PhenylReagent Phenylating Agent PhenylReagent->Intermediate2 FinalProduct 1-Phenylbenzimidazole- 2-methanamine Derivative Intermediate2->FinalProduct Substitution Amine Amine (R-NH2) Amine->FinalProduct

Caption: General synthetic scheme for 1-phenylbenzimidazole-2-methanamine derivatives.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1H-benzimidazole

This protocol outlines a foundational step in the synthesis of the target derivatives.

Materials:

  • o-Phenylenediamine

  • Monochloroacetic acid

  • 4N Hydrochloric acid

  • Ammonium hydroxide solution

  • Methanol

  • Activated charcoal

Procedure:

  • A mixture of o-phenylenediamine (0.1 mol) and monochloroacetic acid (0.1 mol) is refluxed for 3 hours in 50 mL of 4N hydrochloric acid on a water bath.[6]

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is carefully basified with ammonium hydroxide solution until a precipitate forms.[6]

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • The crude product is recrystallized from methanol with the addition of activated charcoal to yield purified 2-(chloromethyl)-1H-benzimidazole.[6]

Biological Activities of 1-Phenylbenzimidazole-2-methanamine Derivatives

This class of compounds has demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapies for a range of diseases.

Anticancer Activity

Benzimidazole derivatives have shown significant potential in cancer research due to their ability to interfere with multiple pathways involved in tumor growth and proliferation.[7]

Mechanisms of Action: The anticancer effects of benzimidazole derivatives are multifaceted and include:

  • Inhibition of Tubulin Polymerization: A primary mechanism of action involves the disruption of microtubule formation by binding to β-tubulin.[8] This interference with the cytoskeleton leads to mitotic arrest and ultimately apoptosis (programmed cell death).[8]

  • DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can intercalate into the minor groove of DNA or inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.[2] This leads to DNA damage and cell death.[2]

  • Kinase Inhibition and Cell Cycle Arrest: These compounds can inhibit various kinases, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are key regulators of the cell cycle.[7] Inhibition of these kinases can lead to cell cycle arrest, preventing cancer cell proliferation.[7]

  • Induction of Apoptosis: Many benzimidazole derivatives induce apoptosis through various mechanisms, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][9] They can also increase the levels of reactive oxygen species (ROS), leading to oxidative stress and cell death.[1]

Structure-Activity Relationship (SAR) Insights:

  • Substituents at the N-1 and C-2 positions of the benzimidazole ring significantly influence anticancer activity.[10]

  • Introducing an alkyl group at the N-1 position generally enhances antiproliferative activity.[10]

  • The presence of a phenyl group at the C-2 position is often associated with potent anticancer effects.[10]

  • Electron-donating groups, such as a p-methoxy substituent on the 2-phenyl ring, can positively impact antiproliferative activity.[10]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1-Phenylbenzimidazole-2-methanamine derivatives have shown promising activity against a range of bacteria and fungi.

Mechanisms of Action: The primary antimicrobial mechanism of benzimidazoles is the inhibition of β-tubulin synthesis, which is essential for the formation of the cytoskeleton in eukaryotic (fungal) and some prokaryotic cells.[11] This disruption of cellular structure and function leads to microbial cell death.

Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on the benzimidazole and phenyl rings play a crucial role in determining the antimicrobial spectrum and potency.[12]

  • Lipophilicity is a key factor, with an increase in lipophilicity often correlating with enhanced antimicrobial activity, as it facilitates penetration of the microbial cell membrane.[10]

  • Specific substitutions can confer activity against particular microbial strains. For instance, certain derivatives have shown potent inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[13]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to numerous diseases. Benzimidazole derivatives have been investigated for their anti-inflammatory properties.

Mechanisms of Action: The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as:

  • Cyclooxygenase (COX) Inhibition: Some derivatives can selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[14]

  • Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of inflammatory cytokines like interleukin-2 (IL-2).[14]

Structure-Activity Relationship (SAR) Insights:

  • Substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold are critical for anti-inflammatory activity.[14]

  • For example, a 2-chloro phenyl substitution has been shown to result in significant anti-inflammatory effects.[15]

Antiviral Activity

Benzimidazole derivatives have also demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses.[16][17]

Mechanisms of Action: The antiviral mechanisms are virus-specific but can include:

  • Inhibition of Viral Replication: Some compounds inhibit viral RNA or DNA synthesis by targeting viral polymerases.[18]

  • Interference with Viral Entry: Certain derivatives may block the attachment or entry of viruses into host cells.

Structure-Activity Relationship (SAR) Insights:

  • The antiviral activity is highly dependent on the specific substituents on the benzimidazole ring and the nature of the virus.

  • For example, some derivatives bearing a (quinolizidin-1-yl)alkyl residue have shown moderate activity against Bovine Viral Diarrhoea Virus (BVDV) and Yellow Fever Virus (YFV).[17]

Experimental Protocols for Biological Evaluation

To assess the biological activities of newly synthesized 1-phenylbenzimidazole-2-methanamine derivatives, a series of standardized in vitro and in vivo assays are employed.

Anticancer Activity Evaluation
4.1.1. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[19][20]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC3, HepG2)[20]

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) for a specified period (e.g., 48 hours).[21]

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[19]

MTT Assay Workflow start Seed Cancer Cells in 96-well Plate treat Treat with Test Compounds start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 dissolve Dissolve Formazan in DMSO incubate2->dissolve read Read Absorbance dissolve->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing
4.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[11][22]

Materials:

  • Test microorganisms (bacterial and fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the wells does not inhibit microbial growth (typically ≤1%).[22]

  • Dispense the appropriate broth into the wells of a 96-well plate.

  • Perform a two-fold serial dilution of the test compound across the plate.[22]

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[22]

  • Dilute the inoculum and add it to each well.

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-24 hours for bacteria).[22]

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[11]

Anti-inflammatory Activity Evaluation
4.3.1. Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Albino rats

  • Carrageenan solution (1% w/v in saline)

  • Plethysmometer

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium)

Procedure:

  • Administer the test compound or the standard drug to the rats orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.[23]

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group (which receives only the vehicle).

Data Presentation

Quantitative data from biological assays are best presented in a tabular format for clear comparison and analysis.

Table 1: In Vitro Anticancer Activity of Selected 1-Phenylbenzimidazole-2-methanamine Derivatives
Compound IDSubstitution PatternCell LineIC50 (µM)Reference
E12 Specific benzimidazole derivativeK56211.07[1]
8a Phenanthridine derivativeMCF-70.28[20]
3g N-phenyl benzamide derivativeH~15[24]
5c N-phenyl benzamide derivativeSZ-98~15[24]
Table 2: Antimicrobial Activity (MIC in µg/mL) of Representative Benzimidazole Derivatives
Compound IDDerivative TypeS. aureusE. coliC. albicansReference
63c 2-substituted benzimidazole8 (MRSA)--[11]
59 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine--3.12[13]
Compound 19 three hydroxyl substituted benzene moiety--High Inhibition[25]

Conclusion and Future Directions

The 1-phenylbenzimidazole-2-methanamine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed a broad spectrum of activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. The structure-activity relationship studies have provided valuable insights into the key structural features required for these activities, guiding the rational design of more potent and selective derivatives.

Future research in this area should focus on:

  • Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety: Comprehensive preclinical studies in animal models to evaluate the therapeutic potential and safety profiles of lead candidates.

  • Development of Drug Delivery Systems: Exploration of novel formulations to improve the bioavailability and targeted delivery of these compounds.[7]

The continued exploration of 1-phenylbenzimidazole-2-methanamine derivatives holds significant promise for addressing unmet medical needs across various therapeutic areas.

References

[7] Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (Source: vertexaisearch.cloud.google.com) [1] Design, synthesis, and preliminary antitumor mechanism of benzimidazole derivatives. (Source: vertexaisearch.cloud.google.com) [8] Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (Source: vertexaisearch.cloud.google.com) [9] Broad mechanisms of action of benzimidazoles as anticancer agents. (Source: ResearchGate) [2] Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (Source: PMC) [11] Application Notes and Protocols for Evaluating the Minimum Inhibitory Concentration (MIC) of Benzimidazole Compounds. (Source: Benchchem) [12] Experimental and QSAR studies on antimicrobial activity of benzimidazole derivatives. (Source: vertexaisearch.cloud.google.com) [26] Synthesis and Anthelmintic Activity of Some 1-PHENYL-2-SUBSTITUTED Benzimidazole Derivatives. (Source: Academia.edu) [10] Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. (Source: PMC) [13] Synthesis and Potent Antimicrobial Activity of Some Novel N-(Alkyl)-2-Phenyl-1H-Benzimidazole-5-Carboxamidines. (Source: PMC) [22] Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Nitrobenzimidazole. (Source: Benchchem) [19] Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (Source: YouTube) [4] Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (Source: vertexaisearch.cloud.google.com) [16] SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. (Source: Connect Journals) [20] Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives. (Source: PMC) [3] Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. (Source: Oriental Journal of Chemistry) [21] Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (Source: PMC) [25] In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE. (Source: vertexaisearch.cloud.google.com) [23] Analgesic and Anti-inflammatory Activity of Some Newly Synthesized Novel Pyrazole Derivatives of Benzimidazole. (Source: Science Alert) [6] Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives. (Source: vertexaisearch.cloud.google.com) [17] Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. (Source: PubMed) [14] Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (Source: PMC) [18] Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives | Request PDF. (Source: ResearchGate) [15] The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (Source: JMPAS) [5] An Overview About Synthetic and Biological Profile of Benzimidazole. (Source: Scholars Research Library) [24] Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (Source: MDPI)

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aminomethyl-1-phenyl-1H-benzoimidazole from N-phenyl-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: February 2026

For an audience of researchers, scientists, and drug development professionals, this document provides a detailed guide to the synthesis of 2-aminomethyl-1-phenyl-1H-benzoimidazole, a valuable scaffold in medicinal chemistry. This guide is structured to provide not only a step-by-step protocol but also the scientific reasoning behind the chosen synthetic route, ensuring both practical applicability and a deeper understanding of the chemical transformations.

The benzimidazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an aminomethyl group at the 2-position can significantly enhance these activities by providing a site for further functionalization or interaction with biological targets. This document outlines a reliable and efficient two-step synthesis of 2-aminomethyl-1-phenyl-1H-benzoimidazole starting from N-phenyl-o-phenylenediamine.

The chosen synthetic strategy involves two key transformations:

  • Formation of the Benzimidazole Core: The synthesis commences with the cyclocondensation of N-phenyl-o-phenylenediamine with chloroacetic acid to form the key intermediate, 2-chloromethyl-1-phenyl-1H-benzoimidazole. This reaction, a variation of the well-established Phillips-Ladenburg synthesis of benzimidazoles, proceeds under acidic conditions and heating.[1][2][3]

  • Introduction of the Amino Group: The primary amine is then introduced by converting the chloromethyl intermediate. To avoid the common problem of over-alkylation and the formation of secondary and tertiary amines, the Gabriel synthesis is employed.[4][5] This classic method utilizes potassium phthalimide to install a protected nitrogen, which is then cleanly deprotected to yield the desired primary amine. The Ing-Manske procedure, using hydrazine, is a particularly mild and effective method for the final deprotection step.[6][7][8]

This guide provides detailed protocols for each of these steps, along with a discussion of the underlying mechanisms, safety considerations, and expected outcomes.

Overall Synthetic Pathway

The synthesis of 2-aminomethyl-1-phenyl-1H-benzoimidazole from N-phenyl-o-phenylenediamine is a two-step process, as illustrated below.

Synthetic Pathway Start N-phenyl-o-phenylenediamine Intermediate 2-chloromethyl-1-phenyl-1H-benzoimidazole Start->Intermediate 1. Chloroacetic acid, 4M HCl, Reflux Phthalimide_Intermediate 2-(1-phenyl-1H-benzoimidazol-2-ylmethyl)isoindoline-1,3-dione Intermediate->Phthalimide_Intermediate 2. Potassium Phthalimide, DMF Final_Product 2-aminomethyl-1-phenyl-1H-benzoimidazole Phthalimide_Intermediate->Final_Product 3. Hydrazine hydrate, EtOH, Reflux

Figure 1: Overall synthetic route for 2-aminomethyl-1-phenyl-1H-benzoimidazole.

Part 1: Synthesis of 2-chloromethyl-1-phenyl-1H-benzoimidazole

This initial step involves the acid-catalyzed cyclocondensation of N-phenyl-o-phenylenediamine with chloroacetic acid. The use of a mineral acid like hydrochloric acid is crucial for protonating the carbonyl group of chloroacetic acid, thereby activating it for nucleophilic attack by the amino groups of the diamine.

Experimental Protocol

Workflow_Part1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Combine N-phenyl-o-phenylenediamine, chloroacetic acid, and 4M HCl in a round-bottom flask. B Reflux the mixture for 4-6 hours. A->B C Monitor reaction completion by TLC. B->C D Cool the reaction mixture to room temperature. C->D E Pour the mixture into ice-cold water. D->E F Neutralize with dilute ammonium hydroxide to pH 8-9. E->F G Filter the precipitate, wash with water, and dry. F->G H Recrystallize the crude product from ethanol. G->H

Figure 2: Workflow for the synthesis of 2-chloromethyl-1-phenyl-1H-benzoimidazole.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
N-phenyl-o-phenylenediamine184.240.059.21 g
Chloroacetic acid94.500.065.67 g
4M Hydrochloric acid (HCl)--100 mL
Dilute Ammonium Hydroxide (NH₄OH)--As needed
Ethanol (for recrystallization)--As needed
Deionized water--As needed

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser, add N-phenyl-o-phenylenediamine (9.21 g, 0.05 mol), chloroacetic acid (5.67 g, 0.06 mol), and 4M hydrochloric acid (100 mL).[2]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water with constant stirring.

  • Carefully neutralize the aqueous solution by the dropwise addition of dilute ammonium hydroxide until the pH reaches 8-9. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • Purify the crude 2-chloromethyl-1-phenyl-1H-benzoimidazole by recrystallization from ethanol to afford a crystalline solid.

Expected Yield: 75-85%

Characterization (Anticipated):

  • Appearance: Off-white to light brown crystalline solid.

  • Melting Point: 145-150 °C (literature for similar compounds)[9]

  • ¹H NMR (CDCl₃, δ): 7.2-7.8 (m, 9H, Ar-H), 4.8 (s, 2H, -CH₂Cl).

  • IR (KBr, cm⁻¹): ~3050 (Ar C-H), ~1620 (C=N), ~1450 (C=C), ~750 (C-Cl).

Safety Precautions:

  • Chloroacetic acid is highly toxic and corrosive. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10][11][12]

  • Hydrochloric acid is corrosive. Handle with appropriate PPE.

  • Ammonium hydroxide is a respiratory irritant. Use in a well-ventilated area.

Part 2: Synthesis of 2-Aminomethyl-1-phenyl-1H-benzoimidazole via Gabriel Synthesis

The Gabriel synthesis provides a controlled method for converting the synthesized 2-chloromethyl-1-phenyl-1H-benzoimidazole into the desired primary amine, 2-aminomethyl-1-phenyl-1H-benzoimidazole.[4][5] This two-step process involves the formation of a phthalimide intermediate followed by its cleavage.

Step 2a: Synthesis of 2-(1-phenyl-1H-benzoimidazol-2-ylmethyl)isoindoline-1,3-dione

Experimental Protocol:

Workflow_Part2a cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 2-chloromethyl-1-phenyl-1H-benzoimidazole and potassium phthalimide in DMF. B Heat the mixture at 80-90 °C for 2-3 hours. A->B C Monitor reaction completion by TLC. B->C D Cool the reaction mixture. C->D E Pour into ice-water to precipitate the product. D->E F Filter, wash with water, and dry the solid. E->F

Figure 3: Workflow for the synthesis of the phthalimide intermediate.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2-chloromethyl-1-phenyl-1H-benzoimidazole242.710.049.71 g
Potassium phthalimide185.220.0448.15 g
N,N-Dimethylformamide (DMF)--100 mL
Deionized water--As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-chloromethyl-1-phenyl-1H-benzoimidazole (9.71 g, 0.04 mol) and potassium phthalimide (8.15 g, 0.044 mol) in N,N-dimethylformamide (DMF, 100 mL).

  • Heat the reaction mixture with stirring at 80-90 °C for 2-3 hours. Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).

  • After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Stir the mixture for 30 minutes to ensure complete precipitation of the product.

  • Collect the solid by vacuum filtration, wash with copious amounts of water, and dry to obtain the crude 2-(1-phenyl-1H-benzoimidazol-2-ylmethyl)isoindoline-1,3-dione. This product is often of sufficient purity for the next step.

Expected Yield: 85-95%

Step 2b: Deprotection to 2-Aminomethyl-1-phenyl-1H-benzoimidazole (Ing-Manske Procedure)

The final step is the hydrazinolysis of the phthalimide group to liberate the primary amine.[6][7][8]

Experimental Protocol:

Workflow_Part2b cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Suspend the phthalimide intermediate in ethanol. B Add hydrazine hydrate. A->B C Reflux the mixture for 2-4 hours. B->C D A precipitate of phthalhydrazide will form. C->D E Cool the mixture and add dilute HCl. D->E F Filter to remove the phthalhydrazide precipitate. E->F G Neutralize the filtrate with NaOH to precipitate the amine. F->G H Extract the product with an organic solvent (e.g., ethyl acetate). G->H I Dry the organic layer, evaporate the solvent. H->I

Figure 4: Workflow for the hydrazinolysis of the phthalimide intermediate.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/Volume
2-(1-phenyl-1H-benzoimidazol-2-ylmethyl)isoindoline-1,3-dione353.380.035~12.37 g
Hydrazine hydrate (64-80%)32.05 (anhydrous)0.07~3.5-4.5 mL
Ethanol (EtOH)--150 mL
Dilute Hydrochloric Acid (HCl)--As needed
Sodium Hydroxide (NaOH) solution--As needed
Ethyl acetate--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • Suspend the crude 2-(1-phenyl-1H-benzoimidazol-2-ylmethyl)isoindoline-1,3-dione (~12.37 g, 0.035 mol) in ethanol (150 mL) in a round-bottom flask.

  • Add hydrazine hydrate (e.g., 80%, ~3.5 mL, ~0.07 mol) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add dilute hydrochloric acid to dissolve any remaining solids and to protonate the product amine.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Transfer the filtrate to a separatory funnel and neutralize with a solution of sodium hydroxide until basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-aminomethyl-1-phenyl-1H-benzoimidazole.

  • The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: 70-85%

Characterization (Anticipated):

  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃, δ): 7.2-7.8 (m, 9H, Ar-H), 4.1 (s, 2H, -CH₂-), 1.6 (br s, 2H, -NH₂).

  • IR (KBr, cm⁻¹): ~3300-3400 (N-H stretch, primary amine), ~3050 (Ar C-H), ~1620 (C=N).

  • HRMS (ESI): Calculated for C₁₄H₁₄N₃ [M+H]⁺, found.

Safety Precautions:

  • Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE.

Alternative Synthetic Routes

While the described pathway is robust, other synthetic strategies could be considered:

  • Direct Ammonolysis: The direct reaction of 2-chloromethyl-1-phenyl-1H-benzoimidazole with ammonia could be attempted. However, this method often leads to a mixture of primary, secondary, and tertiary amines, complicating purification.

  • Cyanation and Reduction: The chloromethyl intermediate could be converted to the corresponding nitrile using sodium or potassium cyanide, followed by reduction of the nitrile to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This route avoids the use of hydrazine but introduces highly toxic cyanides and potent reducing agents.

  • Reaction with Glycine: A one-pot synthesis by reacting N-phenyl-o-phenylenediamine with glycine in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under microwave irradiation with HCl as a catalyst has been reported for similar structures.[13] This approach is more atom-economical but may require more optimization.

Conclusion

The synthesis of 2-aminomethyl-1-phenyl-1H-benzoimidazole from N-phenyl-o-phenylenediamine can be reliably achieved through a two-step sequence involving the formation of a 2-chloromethyl-1-phenyl-1H-benzoimidazole intermediate, followed by a Gabriel synthesis and Ing-Manske deprotection. This method offers good yields and high purity of the final product, avoiding common side reactions associated with direct amination. The protocols and data provided in this guide should serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

  • Mahajan, B. S., et al. (2024). Synthesis and biological evaluation of 2-((4-(4-substituted)phenylpiperazin-1-yl)methyl)
  • Synthesis & evaluation of 2-chloromethyl-1H-benzimidazole derivatives as antifungal agents. (2025).
  • BenchChem. (2025). Comparing different synthetic routes for 2-substituted benzimidazoles.
  • Preparation technique of 2-chloromethylbenzimidazole. (2007).
  • Gabriel Synthesis. (n.d.). Cambridge University Press.
  • BenchChem. (2025). Synthesis of 2-(Trichloromethyl)
  • Gabriel Synthesis. (n.d.). Thermo Fisher Scientific.
  • Chloroacetic acid Safety D
  • Synthesis of 2-(chloromethyl)-1H-benzimidazole. (n.d.). Digital Chinese Medicine.
  • Gabriel synthesis. (n.d.). Wikipedia.
  • A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. (2010).
  • CHLOROACETIC ACID AR. (2023). Loba Chemie.
  • The Gabriel Synthesis. (2025). Master Organic Chemistry.
  • What is Reaction of o-phenylenediamine with chloroacetic acid. (n.d.). LookChem.
  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2022). PMC.
  • BenchChem. (2025). Application Notes and Protocols for Phthalimide Deprotection to Reveal Primary Amines.
  • Al-Sultan, S. Q., et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters.
  • ICSC 0235 - CHLOROACETIC ACID. (n.d.).
  • Synthesis of Benzimidazole and Mannich Bases Derivatives from 4-Methyl ortho phenylenediamine and Evaluation of their Biological Activity. (2021). Impactfactor.org.
  • Gabriel Synthesis. (n.d.). Organic Chemistry Tutor.
  • Material Safety Data Sheet - Chloroacetic Acid. (2005). Cole-Parmer.
  • Chloro Acetic Acid CAS No 79-11-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.
  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry.
  • Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. (2012). Acta Pharmaceutica.
  • Ajani, O. O., et al. (2016).
  • Tiwari, A. (2018). Synthesis of Aniline Substituted Benzimidazole Derivatives.
  • Intermediates in the Ing-Manske reaction. (2026).
  • 2-(2-Aminophenyl)benzimidazole. (n.d.). NIST WebBook.
  • Osby, J. O., et al. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters.
  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAM
  • Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1). (n.d.). Rasayan Journal of Chemistry.

Sources

Application Note: Regioselective Synthesis of 4-Phenyl-3,4-dihydroquinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for cyclization of N-phenyl-1,2-diaminobenzene with glycine derivatives Content Type: Application Note and Protocol

Protocol for the Cyclization of N-Phenyl-1,2-diaminobenzene with Glycine Equivalents

Introduction & Scope

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in glutamate antagonists, aldose reductase inhibitors, and anti-inflammatory agents. This application note details the protocol for synthesizing 4-phenyl-3,4-dihydroquinoxalin-2(1H)-one via the cyclization of N-phenyl-1,2-diaminobenzene (N-phenyl-o-phenylenediamine) with glycine derivatives.

While direct condensation with free glycine is thermodynamically challenging due to the zwitterionic nature of the amino acid, this guide focuses on the use of activated glycine equivalents —specifically Chloroacetyl Chloride and Ethyl Chloroacetate . These reagents offer a robust, high-yielding pathway to the target heterocycle through a sequential acylation-alkylation mechanism.

Key Mechanistic Insight

The reaction is governed by the nucleophilic hierarchy of the diamine substrate. N-phenyl-1,2-diaminobenzene possesses two nucleophilic nitrogen centers:

  • Primary Amine (

    
    ):  Highly nucleophilic, sterically accessible.
    
  • Secondary Amine (

    
    ):  Less nucleophilic due to the electron-withdrawing inductive effect and resonance delocalization of the lone pair into the phenyl ring, as well as steric hindrance.
    

Consequently, the reaction with electrophilic glycine equivalents (like chloroacetyl chloride) proceeds regioselectively. The primary amine attacks the most electrophilic center (acid chloride) first, forming an amide intermediate. Subsequent base-mediated cyclization involves the secondary amine displacing the alkyl chloride to close the six-membered ring.

Mechanistic Pathway & Workflow

The following diagram illustrates the kinetic pathway favoring the formation of the 4-phenyl isomer.

ReactionPathway Start N-Phenyl-1,2-diaminobenzene Intermed Intermediate: 2-chloro-N-(2-(phenylamino)phenyl)acetamide Start->Intermed Step 1: N-Acylation (Kinetic Control @ -NH2) Side Minor Isomer: 1-Phenyl-3,4-dihydroquinoxalin-2(1H)-one Start->Side Rare Path: Initial attack by NH-Ph Reagent Chloroacetyl Chloride (or Ethyl Chloroacetate) Reagent->Intermed TS Cyclization Transition State (Intramolecular SN2) Intermed->TS Step 2: Base/Heat Product Product: 4-Phenyl-3,4-dihydroquinoxalin-2(1H)-one TS->Product Ring Closure (N-Ph attacks CH2)

Figure 1: Reaction pathway demonstrating the regioselective acylation of the primary amine followed by intramolecular alkylation to yield the 4-phenyl-quinoxalinone scaffold.

Experimental Protocols

Method A: Two-Step Synthesis via Chloroacetyl Chloride (Recommended)

This method offers the highest regiocontrol and purity. It isolates the stable amide intermediate before forcing the difficult cyclization step.

Reagents:

  • N-Phenyl-1,2-diaminobenzene (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (

    
    ) or Pyridine (1.2 equiv for Step 1)
    
  • Potassium Carbonate (

    
    ) (2.0 equiv for Step 2)
    
  • Solvents: Dichloromethane (DCM), DMF.

Protocol:

  • Acylation (Step 1):

    • Dissolve N-phenyl-1,2-diaminobenzene (10 mmol) in anhydrous DCM (50 mL) containing

      
       (12 mmol). Cool to 0°C in an ice bath.
      
    • Add Chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C to prevent bis-acylation.

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Workup: Wash with water (2 x 30 mL), saturated

      
      , and brine. Dry organic layer over 
      
      
      
      and concentrate. The intermediate, 2-chloro-N-(2-(phenylamino)phenyl)acetamide, is typically obtained as a solid and can be used directly or recrystallized from ethanol.
  • Cyclization (Step 2):

    • Dissolve the intermediate from Step 1 in DMF (20 mL).

    • Add anhydrous

      
       (20 mmol).
      
    • Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (formation of a fluorescent spot is common for quinoxalinones).

    • Workup: Pour the reaction mixture into crushed ice/water (100 mL). The product usually precipitates. Filter the solid.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Ethyl Acetate/Hexane).

Method B: One-Pot Thermal Cyclization via Ethyl Chloroacetate

This method is faster but may require more rigorous purification due to potential side products (e.g., benzimidazoles).

Reagents:

  • N-Phenyl-1,2-diaminobenzene (1.0 equiv)

  • Ethyl Chloroacetate (1.2 equiv)

  • Sodium Ethoxide (NaOEt) or DIPEA (Base)

  • Solvent: Ethanol (EtOH) or Toluene.

Protocol:

  • Dissolve N-phenyl-1,2-diaminobenzene (5 mmol) in Ethanol (20 mL).

  • Add Ethyl Chloroacetate (6 mmol).

  • Reflux the mixture for 12–24 hours.

    • Note: Without a strong base, the reaction may stop at the intermediate ester/amide stage. Adding NaOEt (1.0 equiv) accelerates the cyclization.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with water.

  • Purification: Column chromatography is required to separate the product from unreacted amine and oligomers.

Data Analysis & Expected Results

The following table summarizes the expected physicochemical properties and diagnostic spectral data for the target compound.

ParameterSpecification / Observation
Target Compound 4-Phenyl-3,4-dihydroquinoxalin-2(1H)-one
Physical State White to pale yellow solid
Melting Point 198–202°C (Lit. value varies by solvent)
Yield (Method A) 75% – 85%
Yield (Method B) 50% – 65%

H NMR (DMSO-

)

3.65 (s, 2H,

), 6.8–7.5 (m, 9H, Ar-H), 10.4 (s, 1H,

). Note: The singlet at 3.65 ppm confirms the cyclic methylene group.
IR Spectrum ~1680

(Amide C=O), ~3200

(NH stretch)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in Water.
Troubleshooting Guide
  • Problem: Low Yield in Cyclization (Step 2).

    • Cause: The secondary amine is a poor nucleophile.

    • Solution: Use a stronger base (NaH in THF) or add a catalyst like Sodium Iodide (NaI, 10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Problem: Formation of Benzimidazole Side Product.

    • Cause: If the reaction temperature is too high (>150°C) or oxidative conditions exist, the ring may contract or oxidize.

    • Solution: Maintain temperature < 100°C and ensure an inert atmosphere (

      
      ).
      
  • Problem: "Sticky" Intermediate.

    • Cause: Incomplete removal of DMF.

    • Solution: Wash the precipitated product copiously with water and hexanes.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Synthesis of Quinoxalinones: El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Quinoxaline Derivatives. Journal of the Chinese Chemical Society, 53(2), 391-401. Link

  • Hinsberg, O. (1896). Ueber die Einwirkung von Monochloressigsäure auf o-Diamine. Berichte der deutschen chemischen Gesellschaft, 29(2), 2023-2025.
  • Microwave Assisted Synthesis: Batta, G., et al. (2018). Microwave-assisted synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Tetrahedron Letters, 59(12), 1136-1139. Link

Application Note: High-Precision Kinase Targeting using 2-Aminomethyl-1-phenyl-1H-benzoimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for using the 2-Aminomethyl-1-phenyl-1H-benzoimidazole scaffold in kinase inhibitor development.

Abstract

The 2-aminomethyl-1-phenyl-1H-benzoimidazole moiety represents a "privileged scaffold" in medicinal chemistry, particularly for Type I and Type I½ ATP-competitive kinase inhibition. Unlike simple benzimidazoles, the N1-phenyl substitution provides a critical vector for hydrophobic pocket occupancy (often the "back pocket" or Gatekeeper region), while the C2-aminomethyl arm serves as a flexible vector for engaging the ribose binding pocket or solvent-exposed regions. This guide outlines the structural rationale, validated synthetic protocols, and biological profiling workflows for deploying this scaffold in drug discovery.

Structural Rationale & Mechanism of Action[1]

The Pharmacophore Triad

Effective kinase inhibition using this scaffold relies on a tripartite binding mode. The benzimidazole core mimics the purine ring of ATP, but the specific substitutions define its selectivity profile.

  • The Hinge Binder (Core): The N3 nitrogen of the benzimidazole typically accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Val, Leu, or Met residues depending on the kinase).

  • The Hydrophobic Anchor (N1-Phenyl): The N1-phenyl ring is sterically demanding. It is designed to penetrate the hydrophobic pocket adjacent to the gatekeeper residue. This interaction is often critical for potency and can induce selectivity against kinases with bulky gatekeepers.

  • The Solubilizing/Interaction Vector (C2-Aminomethyl): The methylene linker (

    
    ) lifts the amine group away from the planar aromatic core, allowing it to interact with Asp/Glu residues in the ribose pocket or to be derivatized with solubilizing tails (e.g., morpholine, piperazine) to improve ADME properties.
    
Pathway Visualization

The following diagram illustrates the structural logic and the downstream signaling impact of inhibiting typical targets (e.g., VEGFR, EGFR, or CHK2) using this scaffold.

KinaseInhibition Scaffold 2-Aminomethyl-1-phenyl- 1H-benzoimidazole ATP_Pocket ATP Binding Pocket (Hinge Region) Scaffold->ATP_Pocket H-Bond (N3) Hydrophobic_II Hydrophobic Pocket II (N1-Phenyl Target) Scaffold->Hydrophobic_II Van der Waals Ribose_Pocket Ribose/Solvent Interface (C2-Aminomethyl Target) Scaffold->Ribose_Pocket Ionic/Solubility Inhibition Steric Blockade of ATP ATP_Pocket->Inhibition Hydrophobic_II->Inhibition Ribose_Pocket->Inhibition Downstream Signaling Cascade (RAS/RAF/MEK or PI3K/AKT) Inhibition->Downstream Blocks Phos. Outcome Reduced Proliferation / Apoptosis Downstream->Outcome

Figure 1: Pharmacophore mapping of the scaffold within the kinase active site and downstream consequences.

Chemical Synthesis Protocol

The synthesis of N1-substituted benzimidazoles requires specific attention to regioselectivity. The following protocol utilizes a cyclization-first approach from N-phenyl-o-phenylenediamine, which is generally more robust than alkylating an intact benzimidazole (which often yields N1/N3 mixtures).

Reagents & Equipment
  • Starting Materials: N-phenyl-o-phenylenediamine (CAS: 534-85-0), Glycine or Chloroacetic acid.

  • Catalysts/Solvents: 4N HCl, Polyphosphoric acid (PPA), or Microwave reactor vials.

  • Purification: Flash chromatography (DCM/MeOH), Recrystallization (Ethanol).

Step-by-Step Methodology (Microwave-Assisted Phillips Condensation)

This method is optimized for speed and yield, minimizing oxidative side products [1, 5].

  • Pre-reaction Preparation:

    • Dissolve N-phenyl-o-phenylenediamine (1.0 eq, 5 mmol) and Glycine (1.5 eq, 7.5 mmol) in 10 mL of 4N HCl in a microwave-safe vial.

    • Note: Glycine is used here to directly install the aminomethyl motif.[1] Alternatively, use chloroacetic acid if post-cyclization amine substitution is desired.

  • Cyclization (Microwave):

    • Seal the vial and irradiate at 140°C for 20 minutes (Power: ~150W, Max Pressure: 250 psi).

    • Mechanism:[1][2] The acid catalyzes the condensation of the carboxylic acid with the amines, followed by dehydration to close the imidazole ring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize carefully with 20% NaOH or NH₄OH to pH ~8-9. The product often precipitates as a free base.

    • Extract with Ethyl Acetate (3 x 20 mL) if precipitation is incomplete.

  • Purification:

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Recrystallization: Dissolve the crude solid in minimum hot ethanol. Cool to 4°C overnight.

    • Yield Expectation: 65–80%.

  • Derivatization (Optional):

    • If the primary amine (from glycine) is too polar or needs derivatization, perform a reductive amination with an aldehyde (e.g., formaldehyde, benzaldehyde) using NaBH(OAc)₃ in DCE to generate secondary/tertiary amines.

Synthesis Workflow Diagram

Synthesis SM1 N-phenyl-o- phenylenediamine Process1 Microwave Irradiation 140°C, 20 min SM1->Process1 Reagent Glycine / HCl (Linker Source) Reagent->Process1 Intermediate Crude Salt (Dihydrochloride) Process1->Intermediate Workup Neutralization (NH4OH, pH 9) Intermediate->Workup Product 2-Aminomethyl-1-phenyl- 1H-benzoimidazole Workup->Product

Figure 2: Microwave-assisted synthesis workflow for the target scaffold.

Biological Evaluation & Protocols

Once synthesized, the scaffold must be profiled. Benzimidazoles are notoriously "promiscuous" if not carefully optimized.

Kinase Inhibition Assay (ADP-Glo™ Platform)

This assay measures the ADP formed from the kinase reaction, providing a universal readout for any kinase.

Protocol:

  • Compound Prep: Prepare 10 mM stock in 100% DMSO. Perform 3-fold serial dilutions (10 points) in kinase buffer.

  • Enzyme Reaction:

    • Mix Kinase (e.g., VEGFR2, 2 ng/µL), Substrate (e.g., Poly GT, 0.2 µg/µL), and ATP (at

      
       concentration, typically 10-50 µM).
      
    • Add 1 µL of compound solution to 4 µL of Enzyme/Substrate mix.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

    
    .
    
Selectivity Profiling (The "Bump-Hole" Check)

Because the N1-phenyl group targets the hydrophobic pocket, it is vital to screen against kinases with varying Gatekeeper residues to assess selectivity.

  • Panel Recommendation:

    • T315 (Abl) / T790 (EGFR): Large gatekeepers (Threonine/Methionine) – The scaffold may clash if the N1-phenyl is not oriented correctly.

    • V299 (Abl) / Other Val/Ala gatekeepers: Smaller gatekeepers – The scaffold usually binds with higher affinity here [2, 4].

Data Presentation Template

When recording results, normalize data against a standard inhibitor (e.g., Sorafenib or Gefitinib).

Compound IDR1 (N-Subst)R2 (C-Linker)Target Kinase IC50 (nM)Off-Target (PKA) IC50 (nM)Selectivity Index
Ref (Gefitinib) --3.0>10,000>3300
Scaffold-001 Phenyl-CH2-NH245.01,20026.6
Scaffold-002 Phenyl-CH2-NH-Me12.52,500200
Scaffold-003 3-Cl-Phenyl-CH2-NH28.25,000609

Critical Design Considerations (SAR)

  • N1-Phenyl Electronics: Electron-withdrawing groups (e.g., 3-Cl, 4-F) on the N1-phenyl ring often improve metabolic stability and can enhance hydrophobic interactions by altering the quadrupole moment of the ring [6].

  • C2-Amine Basicity: The primary amine (

    
    ) is highly basic (
    
    
    
    ). At physiological pH, it is protonated. This is beneficial for solubility but can hinder membrane permeability. Capping this amine as an amide or sulfonamide often retains potency while improving cellular permeability [5].

References

  • Microwave-assisted synthesis of benzimidazoles: CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. (2010).[3] Google Patents. Link

  • Binding Mode & SAR: Ariza, A., et al. (2012).[4] Benzimidazole inhibitors of the protein kinase CHK2: clarification of the binding mode by flexible side chain docking and protein-ligand crystallography.[4] PubMed. Link

  • Kinase Profiling: BenchChem. Comparative Guide to the Cross-Reactivity and Off-Target Effects of 2-chloro-1H-benzo[d]imidazol-5-ol.Link

  • Akt Kinase Targeting: SciRP. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches.[5]Link

  • Synthesis & Cytotoxicity: Chemical Review and Letters. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors.[6]Link

  • CK1 Delta Inhibition: PMC. (2024).[6][7][8] Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta.[8]Link

Disclaimer: This protocol is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling reagents like PPA or o-phenylenediamine.

Sources

Reductive amination reactions using 2-Aminomethyl-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reductive Amination Profiling of 2-Aminomethyl-1-phenyl-1H-benzoimidazole (AMPB)

Executive Summary

This Application Note details the optimized protocols for utilizing 2-Aminomethyl-1-phenyl-1H-benzoimidazole (AMPB) as a nucleophilic scaffold in reductive amination reactions. AMPB is a privileged pharmacophore, serving as a critical building block in the synthesis of Respiratory Syncytial Virus (RSV) fusion inhibitors, kinase inhibitors, and GPCR modulators.

Unlike simple benzylamines, the AMPB scaffold presents unique solubility and electronic characteristics due to the N-phenyl substitution. This guide provides a robust, self-validating methodology for coupling AMPB with diverse aldehydes and ketones, ensuring high yields and minimizing common side reactions such as over-alkylation or bis-addition.

Chemical Profile & Mechanistic Insight

The Scaffold
  • Systematic Name: 1-phenyl-2-(aminomethyl)benzimidazole

  • Abbreviation: AMPB

  • Molecular Weight: 223.28 g/mol

  • Key Functionality: The C2-aminomethyl group acts as a primary aliphatic amine. It is significantly more nucleophilic than an aniline but less basic than a standard alkyl amine due to the inductive effect of the benzimidazole ring.

Reaction Mechanism: The "Imine Capture"

The reductive amination of AMPB proceeds through a two-step, one-pot sequence.

  • Condensation: The primary amine of AMPB attacks the carbonyl carbon of the electrophile (aldehyde/ketone) to form a hemiaminal, which dehydrates to form an imine (Schiff base).

  • Reduction: The imine is selectively reduced to the secondary amine.

Critical Insight: The choice of reducing agent is paramount. We utilize Sodium Triacetoxyborohydride (STAB) as the primary reductant because it is mild enough to leave the aldehyde/ketone unreduced while rapidly reducing the protonated imine species.

ReductiveAmination AMPB AMPB (Amine) Hemiaminal Hemiaminal Intermediate AMPB->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine - H2O (Dehydration) Product Secondary Amine (Final Drug Lead) Imine->Product + H- (STAB Reduction) STAB Na(OAc)3BH (Selective Reductant) STAB->Imine Hydride Transfer

Figure 1: Mechanistic pathway of AMPB reductive amination. The STAB reagent selectively targets the iminium ion formed in situ.

Experimental Protocols

Method A: The "Golden Standard" (STAB in DCE)

Recommended for valuable aldehydes, diverse libraries, and maximum yield.

Reagents:

  • AMPB (1.0 equiv)

  • Aldehyde/Ketone (1.0 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv, optional but recommended)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for slightly elevated temperatures.

Step-by-Step Procedure:

  • Preparation: In a clean, dry vial, dissolve AMPB (1.0 mmol, 223 mg) in DCE (5 mL).

  • Activation: Add the aldehyde (1.0 mmol). If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 mmol, 60 µL) to catalyze imine formation.

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes. Validation: The solution may change color or become slightly cloudy as water is generated.

  • Reduction: Add STAB (1.4 mmol, 297 mg) in one portion.

    • Caution: Mild gas evolution (H2) may occur.

  • Incubation: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass = MW_Aldehyde + 223 - 16).

  • Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 minutes to quench excess borohydride.

  • Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over Na2SO4, filter, and concentrate.

Method B: The "Hard Target" Protocol (Ti(OiPr)4 / NaBH4)

Recommended for unreactive ketones or sterically hindered substrates.

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (neat)

  • Sodium Borohydride (NaBH4)[1]

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Complexation: Combine AMPB (1.0 mmol) and the Ketone (1.0 mmol) in a vial. Add Ti(OiPr)4 (1.2 mmol, neat) directly to the solids.

  • Stir: Stir the viscous mixture at RT (or 50°C for difficult substrates) for 2–4 hours. This forces imine formation by scavenging water.[2]

  • Dilution: Dilute the mixture with dry MeOH (4 mL).

  • Reduction: Carefully add NaBH4 (1.5 mmol) in small portions. (Exothermic!).

  • Workup: Quench with 1N NaOH (to precipitate Titanium salts as TiO2). Filter through a Celite pad. Extract the filtrate with EtOAc.[3]

Data Analysis & Validation

The following table summarizes expected outcomes for AMPB coupling based on electrophile type.

Electrophile ClassRecommended MethodEquiv. AldehydeReaction TimeExpected YieldNotes
Aliphatic Aldehyde Method A (STAB)1.02 hours>90%Very fast; avoid excess aldehyde to prevent dialkylation.
Aromatic Aldehyde Method A (STAB)1.14–6 hours85–95%Electron-withdrawing groups on aldehyde speed up reaction.
Cyclic Ketone Method A (STAB)1.216 hours70–85%Requires AcOH; steric hindrance at C2 of ketone slows rate.
Aryl Ketone Method B (Ti)1.216 hours60–80%Difficult substrate; Ti(IV) is essential to drive equilibrium.
Workflow Visualization

Workflow Start Start: AMPB + Electrophile CheckType Substrate Type? Start->CheckType PathA Aldehyde / Reactive Ketone CheckType->PathA PathB Hindered Ketone CheckType->PathB StepA1 Add DCE + AcOH Stir 30 min PathA->StepA1 StepB1 Add Ti(OiPr)4 (Neat) Stir 2h PathB->StepB1 StepA2 Add STAB Stir 4-16h StepA1->StepA2 QC LC-MS Check (Look for M+H) StepA2->QC StepB2 Dilute MeOH + Add NaBH4 StepB1->StepB2 StepB2->QC QC->StepA2 Incomplete (Add more time) Purify Flash Chromatography (DCM:MeOH:NH3) QC->Purify Complete

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on substrate steric and electronic properties.

Troubleshooting & Optimization

  • Issue: Dialkylation (Tertiary Amine Formation)

    • Cause: The secondary amine product is more nucleophilic than the starting AMPB primary amine.

    • Solution: Use a slight excess of AMPB (1.1 equiv) relative to the aldehyde. Ensure the reducing agent (STAB) is added after imine formation is allowed to proceed for 30 mins.

  • Issue: Low Conversion with Aryl Ketones

    • Cause: Steric clash between the N-phenyl ring of AMPB and the aryl ketone prevents imine planarity.

    • Solution: Switch to Method B . The Titanium Lewis acid activates the carbonyl and acts as a water scavenger, driving the unfavorable equilibrium.

  • Issue: Product Trapped in Aqueous Phase

    • Cause: The benzimidazole core is basic.[4][5] If the workup pH is too low (< pH 8), the product remains protonated.

    • Solution: Ensure the aqueous quench is basic (pH 9–10) using Na2CO3 or NaOH before extraction.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

  • Meanwell, N. A., et al. "Inhibitors of Respiratory Syncytial Virus Fusion: The Synthesis and Biological Activity of 2-Aminomethyl-1-phenyl-1H-benzoimidazole Derivatives." Journal of Medicinal Chemistry, 2005. (Foundational text for this specific scaffold).

  • Li, X., et al. "Recent Advances in the Synthesis of Benzimidazoles and Their Derivatives." Organic Chemistry Frontiers, 2020.

  • Gawhale, M. N., et al. "Benzimidazole: A versatile scaffold for drug discovery."[5] Results in Chemistry, 2023. [5]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for AMPB and associated reagents before handling.

Sources

Application Notes & Protocols: Strategic Synthesis of Amide Derivatives from 2-Aminomethyl-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction: The Benzimidazole Core in Modern Drug Discovery

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacophoric properties.[1][2] This heterocyclic system is a key structural motif in a multitude of clinically significant drugs, demonstrating a vast spectrum of biological activities including anti-ulcer, anthelmintic, antiviral, and anti-cancer effects.[1][3] Among the myriad of benzimidazole-based synthons, 2-Aminomethyl-1-phenyl-1H-benzoimidazole stands out as a particularly valuable building block. Its primary amine functionality serves as a versatile handle for introducing diverse structural motifs through amide bond formation, a reaction paramount in the synthesis of new chemical entities.

Amide derivatives are of profound interest due to the stability and conformational rigidity of the amide bond, which is fundamental to the structure of proteins and numerous pharmaceuticals.[4] The strategic acylation of 2-Aminomethyl-1-phenyl-1H-benzoimidazole allows for the systematic exploration of the chemical space around the benzimidazole core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis and detailed, field-proven protocols for the synthesis of its amide derivatives, targeting researchers and professionals in drug development.

The Foundational Chemistry: Mastering Amide Bond Formation

The synthesis of an amide from a carboxylic acid and an amine is not a spontaneous process at ambient temperatures; it requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5] The core principle involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is typically achieved through two primary pathways: conversion to a highly reactive acyl halide or in-situ activation using a "coupling reagent."

The Role of Coupling Reagents

Coupling reagents are indispensable in modern organic synthesis for their efficiency and mild reaction conditions. They react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.[5] Common classes of coupling reagents include:

  • Carbodiimides (e.g., EDC, DCC): These reagents form an O-acylisourea intermediate. While effective, they can sometimes lead to racemization in chiral carboxylic acids. This side reaction is often suppressed by adding nucleophilic additives like 1-hydroxybenzotriazole (HOBt).[6]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents form active esters with the carboxylic acid and are known for their high efficiency. A key advantage is that they do not react with the amine component, preventing the formation of unwanted guanidinium by-products.[5]

  • Aminium/Uronium Salts (e.g., HATU, HBTU): These are among the most effective and widely used coupling reagents, known for fast reaction times and low rates of racemization.[5][7]

The choice of coupling reagent is critical and depends on the substrate's steric hindrance, electronic properties, and the presence of other functional groups. For electron-deficient amines, which are less nucleophilic, a more potent activation strategy is often required.[6]

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-Acylisourea) RCOOH->ActivatedEster + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral + Amine Amine Amine (R'-NH2) Amine->Tetrahedral Amide Amide Product (R-CONH-R') Tetrahedral->Amide - Leaving Group Byproduct Byproduct (e.g., DCU) Tetrahedral->Byproduct Acyl_Chloride_Workflow Start 1. Dissolve Starting Material & Base (Amine + Et3N in DCM) Cool 2. Cool Reaction Mixture (Ice Bath, 0°C) Start->Cool AddAcyl 3. Add Acyl Chloride (Dropwise, under N2) Cool->AddAcyl React 4. Reaction (Stir at RT, Monitor by TLC) AddAcyl->React Workup 5. Aqueous Work-up (Wash with H2O, NaHCO3, brine) React->Workup Dry 6. Dry & Concentrate (Dry over Na2SO4, Evaporate) Workup->Dry Purify 7. Purification (Column Chromatography or Recrystallization) Dry->Purify

Caption: Experimental workflow for the acylation using an acyl chloride.

Materials:

  • 2-Aminomethyl-1-phenyl-1H-benzoimidazole (1.0 eq)

  • Substituted Acyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 2-Aminomethyl-1-phenyl-1H-benzoimidazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the stirred solution to 0°C using an ice bath.

  • Add the desired acyl chloride (1.1 eq) dropwise to the solution over 10-15 minutes. Causality Insight: Slow addition is critical to control the exothermic reaction and prevent potential side reactions.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (2x), and brine (1x). Trustworthiness Check: The bicarbonate wash ensures the complete removal of any unreacted acyl chloride and the neutralization of HCl, preventing product degradation.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to yield the pure amide derivative.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol is ideal for coupling carboxylic acids directly and is particularly useful for sensitive substrates where the corresponding acyl chloride may be unstable or difficult to prepare.

EDC_Coupling_Workflow Activate 1. Pre-activation of Carboxylic Acid (Acid + EDC + HOBt in DMF) Stir 2. Stir at 0°C (Allow activated ester to form) Activate->Stir AddAmine 3. Add Amine Solution (Amine + DIPEA in DMF) Stir->AddAmine React 4. Reaction (Stir at RT overnight, Monitor by TLC) AddAmine->React Quench 5. Quench & Extract (Add H2O, Extract with EtOAc) React->Quench Wash 6. Wash Organic Layer (LiCl solution, NaHCO3, brine) Quench->Wash Purify 7. Dry, Concentrate & Purify (Na2SO4, Evaporate, Chromatography) Wash->Purify

Caption: Experimental workflow for amide coupling using EDC and HOBt.

Materials:

  • 2-Aminomethyl-1-phenyl-1H-benzoimidazole (1.0 eq)

  • Substituted Carboxylic Acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • 5% Lithium Chloride (LiCl) solution

Procedure:

  • In a flame-dried flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Stir the mixture at 0°C for 30 minutes. Causality Insight: This pre-activation step allows for the formation of the HOBt active ester, which is more reactive and less prone to side reactions than the O-acylisourea intermediate from EDC alone. [6]3. In a separate flask, dissolve 2-Aminomethyl-1-phenyl-1H-benzoimidazole (1.0 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DMF.

  • Add the amine solution from step 3 to the activated carboxylic acid mixture (from step 2) at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (3x).

  • Combine the organic extracts and wash with 5% LiCl solution (2x) to remove residual DMF, followed by saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Data Summary & Characterization

The success of the synthesis should be confirmed by standard analytical techniques. The following table provides representative data for these reactions.

Acylating Agent Method Typical Yield Key ¹H NMR Signals (δ, ppm) Key IR Bands (cm⁻¹)
Benzoyl ChlorideProtocol 185-95%~8.5 (t, -NH-), 4.8 (d, -CH₂-), 7.2-8.0 (m, Ar-H)3300-3400 (N-H stretch), 1640-1680 (C=O, Amide I), 1520-1550 (N-H bend, Amide II)
Acetic AnhydrideProtocol 190-98%~8.2 (t, -NH-), 4.6 (d, -CH₂-), 2.1 (s, -CH₃)3280 (N-H stretch), 1650 (C=O, Amide I)
4-Nitrobenzoic AcidProtocol 275-85%~9.0 (t, -NH-), 4.9 (d, -CH₂-), 7.8-8.4 (m, Ar-H)3350 (N-H stretch), 1665 (C=O, Amide I), 1525, 1345 (NO₂)
Cyclohexanecarboxylic AcidProtocol 280-90%~7.9 (t, -NH-), 4.7 (d, -CH₂-), 1.2-2.2 (m, Cyclohexyl-H)3300 (N-H stretch), 1645 (C=O, Amide I)

Note: NMR shifts are approximate and depend on the solvent used. IR data is characteristic for amide functional groups. [8]

Conclusion

The protocols detailed herein provide robust and reproducible methods for the synthesis of novel amide derivatives from 2-Aminomethyl-1-phenyl-1H-benzoimidazole. The choice between the direct acylation with acyl chlorides and the use of modern coupling reagents depends on the specific substrate and desired scale. Mastery of these techniques empowers researchers to efficiently generate libraries of benzimidazole-based compounds, accelerating the process of drug discovery and the development of new therapeutic agents.

References

  • Kushwaha, N. et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
  • Zhang, Y. et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Krishna Rao, N., & Laxmanakumar, M.M.S. (2024). synthesis of amide derivatives via benzimidazoles and exploring bioevaluation. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 12(1), 13-19. [Link]

  • Pasha, T. et al. (2014). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. International Journal of Pharmaceutical Sciences and Research, 5(11), 4883-4888. [Link]

  • Reddy, T. et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. [Link]

  • Al-Ostath, A. et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103422. [Link]

  • Al-Ghorbani, M. et al. (2021). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Kaur, R. et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

  • Sharma, D. (2021). Medicinal chemistry of benzimidazole, a versatile pharmacophore. ResearchGate. [Link]

  • Lund, G. et al. (2016). A protocol for amide coupling. Organic & Biomolecular Chemistry, 14(30), 7351-7356. [Link]

  • Pate,l V. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(32), 4222-4225. [Link]

  • Rajasekhar, S. et al. (2017). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Current Organic Synthesis, 14(1), 40-60. [Link]

  • Kalanetra, K. et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications, 8, 1-9. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

Sources

General procedure for N-alkylation of benzimidazole-2-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Regioselective N-Alkylation of Benzimidazole-2-methylamine

Executive Summary

The alkylation of benzimidazole-2-methylamine presents a classic chemoselectivity challenge in heterocyclic chemistry.[1] The substrate contains two distinct nucleophilic nitrogen centers: the aromatic imidazole ring nitrogen (


) and the exocyclic primary amine (

). Direct alkylation with alkyl halides often results in intractable mixtures of mono-, di-, and poly-alkylated products at both sites.[1]

This Application Note outlines two distinct, high-yield protocols to achieve absolute regiocontrol:

  • 
    -Alkylation (Ring):  Utilizes a "Protect-Alkylate-Deprotect" strategy to sterically and electronically isolate the exocyclic amine.[1]
    
  • 
    -Alkylation (Side-Chain):  Employs Reductive Amination to bypass the over-alkylation issues inherent to 
    
    
    
    chemistry on primary amines.[1]

Strategic Analysis: The Nucleophilicity Paradox

To design a robust experiment, one must understand the electronic environment of the substrate.

SiteType

(Approx)
Reactivity Profile

(Ring)
Imidazole NH~12.8 (Acidic)Latent Nucleophile. Poor nucleophile in neutral form.[1] Upon deprotonation by a base (e.g., NaH,

), it forms a delocalized anion that is a potent nucleophile.

(Side Chain)
Primary Aliphatic Amine~10.5 (Conj.[1] Acid)Active Nucleophile. Good nucleophile in neutral form.[1] Prone to over-alkylation (quaternization) with alkyl halides.[1]

The Causality of Failure: Attempting to alkylate


 using a base without protecting 

fails because the base may partially deprotonate the

, but the neutral

remains a competitive nucleophile. Conversely, attempting to alkylate

with alkyl halides leads to the "poly-alkylation trap," where the secondary amine product is more nucleophilic than the primary amine starting material.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the correct synthetic pathway based on the target motif.

G Start Substrate: Benzimidazole-2-methylamine Target Target Identification Start->Target Path1 Target: Ring (N1) Alkylation Target->Path1 Route A Path2 Target: Side-Chain (N-alpha) Alkylation Target->Path2 Route B Step1_A Step 1: Boc Protection (Selectively masks N-alpha) Path1->Step1_A Step1_B Method: Reductive Amination (Aldehyde + NaBH(OAc)3) Path2->Step1_B Avoids R-X Step2_A Step 2: Base-Mediated Alkylation (NaH/DMF + R-X) Step1_A->Step2_A N-alpha inactive Step3_A Step 3: Acidic Deprotection (TFA or HCl) Step2_A->Step3_A Result1 Product: 1-Alkyl-benzimidazole-2-methylamine Step3_A->Result1 Result2 Product: N-Alkyl-benzimidazole-2-methylamine Step1_B->Result2

Figure 1: Strategic decision tree for regioselective functionalization of benzimidazole-2-methylamine.

Protocol A: Ring ( ) Alkylation

Objective: Synthesis of 1-alkyl-benzimidazole-2-methylamine.

Step 1: Chemoselective Protection

We utilize the tert-butyloxycarbonyl (Boc) group.[1][2] It is orthogonal to the basic conditions required for ring alkylation.

  • Reagents:

    
     (1.1 eq), 
    
    
    
    (1.5 eq), MeOH or DCM.
  • Procedure:

    • Dissolve benzimidazole-2-methylamine (1.0 eq) in MeOH (0.2 M).

    • Add

      
       followed by dropwise addition of 
      
      
      
      at
      
      
      .[1]
    • Stir at RT for 4 hours. Monitor TLC (ninhydrin stain will deactivate; UV remains active).[1]

    • Checkpoint: The product should show a distinct shift in retention time. The acidic

      
      -H remains free.[1]
      
Step 2: Base-Mediated Alkylation
  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Alkyl Halide (1.1 eq), DMF (Anhydrous).

  • Procedure:

    • Dissolve the N-Boc intermediate in anhydrous DMF under Argon/Nitrogen.

    • Cool to

      
       and add NaH portion-wise. Caution: 
      
      
      
      gas evolution.
    • Stir for 30 mins to ensure complete formation of the benzimidazole anion (solution often turns yellow/orange).

    • Add the Alkyl Halide (R-X) dropwise.[1]

    • Warm to RT and stir until completion (1-4 hours).

    • Quench: Carefully add saturated

      
      . Extract with EtOAc.[1]
      
Step 3: Deprotection[1][3]
  • Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the alkylated intermediate in DCM.[1]

    • Add TFA.[1][2] Stir at RT for 1-2 hours.[1]

    • Concentrate in vacuo.

    • Critical Step: The product is a TFA salt. Neutralize with basic resin or

      
       wash if the free base is required.[1]
      

Protocol B: Side-Chain ( ) Alkylation

Objective: Synthesis of N-substituted (exocyclic) derivatives. Method: Reductive Amination.[1][3][4] Rationale: Direct alkylation with R-X is discouraged due to the inability to stop at the secondary amine stage. Reductive amination forms an imine intermediate which is then reduced, guaranteeing mono-alkylation.[1][3]

  • Reagents: Aldehyde (1.0 eq), Sodium Triacetoxyborohydride (

    
    , 1.5 eq), DCE or THF.
    
  • Procedure:

    • Dissolve benzimidazole-2-methylamine (1.0 eq) and the corresponding Aldehyde (1.0 eq) in DCE (Dichloroethane) or THF.

    • Add Activated Molecular Sieves (4Å) to sequester water (promotes imine formation).[1] Stir for 1 hour.

    • Add

      
       in one portion.[1]
      
    • Stir at RT for 12-16 hours.

    • Workup: Quench with saturated

      
      . Extract with DCM.[1]
      
    • Purification: Amine products often streak on silica.[1] Use 1%

      
       or 
      
      
      
      in the eluent (MeOH/DCM) to sharpen peaks.

Experimental Data & Troubleshooting

Solvent & Base Selection Guide (for Ring Alkylation)
BaseSolventTempComments
NaH DMF/THF

Standard. Irreversible deprotonation.[1] Best for unreactive alkyl halides.[1]

MeCN/DMF

Milder. Good for sensitive substrates.[1] Requires heat to drive reaction.[1]
KOtBu THF

Fast. Strong base, but bulky. Good for soluble substrates.[1]
Common Failure Modes
  • Issue: Poly-alkylation observed during Side-Chain protocol.

    • Cause: Used Alkyl Halide instead of Reductive Amination.

    • Fix: Switch to Protocol B (Aldehyde + Reducing Agent).

  • Issue: Low yield in Ring Alkylation (Step 2).

    • Cause: Incomplete deprotonation or wet solvent (quenching the anion).

    • Fix: Ensure DMF is anhydrous (stored over sieves). Increase deprotonation time to 45 mins.

  • Issue: Regioisomer mixtures (N1 vs N3).

    • Context: If the benzimidazole has a substituent at position 4 or 5,

      
       and 
      
      
      
      are not equivalent.
    • Insight: Sterics usually dictate the outcome.[1] Alkylation generally favors the less hindered nitrogen (1,6-isomer vs 1,5-isomer).

References

  • Regioselective Alkylation Principles

    • Topic: General reactivity of benzimidazoles and anion formation.[1]

    • Source: Wright, J. B. "The Chemistry of the Benzimidazoles." Chemical Reviews, 1951.
    • Link:[Link]

  • Boc-Protection Strategy (N-alpha)

    • Topic: Preparation of bis(1-tert-butoxycarbonyl-2-benzimidazolylmethyl) amines (Protection precedent).[1][5]

    • Source:Journal of Organic Chemistry (via ResearchGate snippet/context).[1]

    • Link:[Link]

  • Reductive Amination Protocol

    • Topic: General procedure for reductive amination using Sodium Triacetoxyborohydride.[1]

    • Source: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996.
    • Link:[Link]

  • N-Alkylation of Benzimidazoles (Base/Solvent Effects)

    • Topic: Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles.[1][6]

    • Source:Asian Journal of Chemistry, 2011.
    • Link:[Link] (General Journal Link for verification of method existence).

Sources

Application Note: Strategies for Efficient Peptide Coupling to 2-Aminomethyl-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: Navigating the Challenges of a Unique Amine

2-Aminomethyl-1-phenyl-1H-benzoimidazole is a valuable building block in medicinal chemistry and drug development, offering a rigid scaffold and specific hydrogen bonding capabilities. However, its structure presents distinct challenges for standard peptide bond formation. The primary amine, while reactive, is positioned adjacent to the sterically demanding 1-phenyl-benzoimidazole core. This steric hindrance can significantly impede the approach of an activated carboxylic acid, leading to sluggish reactions, low yields, and the formation of byproducts.[1][2]

This guide provides a comprehensive overview of the mechanistic considerations, reagent selection, and optimized protocols necessary to achieve high-efficiency peptide coupling with this sterically hindered heterocyclic amine. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower researchers with a robust framework for tackling "difficult" couplings.

Pillar 1: The Mechanism of Activation - Creating a Potent Electrophile

The formation of an amide bond is a thermodynamically unfavorable condensation reaction.[3] To proceed under mild conditions, the carboxylic acid must first be converted into a highly reactive intermediate (an active ester), rendering its carbonyl carbon susceptible to nucleophilic attack by the amine.[4][5] The efficacy of this process is the single most important determinant of success in a difficult coupling scenario.

The general two-step mechanism involves:

  • Activation: The coupling reagent reacts with the carboxylic acid, often in the presence of a non-nucleophilic base, to form a highly reactive acyl-isouronium, acyl-phosphonium, or active ester intermediate.

  • Coupling: The amine (2-Aminomethyl-1-phenyl-1H-benzoimidazole) attacks the activated carbonyl, forming a tetrahedral intermediate that collapses to yield the desired amide bond and release the coupling reagent byproduct.

The choice of coupling reagent dictates the nature and reactivity of the activated intermediate, which is paramount when coupling to a sterically encumbered amine.

G cluster_acid Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_analysis Process Control Acid Carboxylic Acid (R-COOH) ActivatedEster Highly Reactive OAt-Active Ester Acid->ActivatedEster Activation Base Tertiary Base (e.g., DIPEA) Base->Acid Deprotonation Reagent Coupling Reagent (e.g., HATU) Reagent->ActivatedEster Activation Amine 2-Aminomethyl-1-phenyl- 1H-benzoimidazole ActivatedEster->Amine Nucleophilic Attack Product Coupled Product (Amide) Amine->Product Monitor Monitor Progress (TLC, LC-MS) Product->Monitor Workup Aqueous Work-up & Purification Monitor->Workup

Caption: Mechanism of carboxylic acid activation using HATU.

Pillar 3: Field-Proven Experimental Protocols

The following protocols are designed for solution-phase coupling. All reactions should be conducted in anhydrous solvents under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates. [4]

Protocol 1: High-Efficiency Coupling using HATU (Recommended)

This protocol prioritizes yield and reaction speed, making it ideal for the sterically hindered target amine.

Materials:

  • N-protected amino acid or carboxylic acid (1.0 eq)

  • 2-Aminomethyl-1-phenyl-1H-benzoimidazole (1.0 - 1.1 eq)

  • HATU (1.05 - 1.2 eq) [6]* N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq) [6][7]* Anhydrous N,N-Dimethylformamide (DMF) [8]* Reaction vessel, magnetic stirrer, inert atmosphere setup

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and under an inert atmosphere.

  • Acid Activation (Pre-activation): In the reaction vessel, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture. Stir at room temperature for 10-15 minutes. [6]The formation of the active ester may be accompanied by a slight color change. This pre-activation step is crucial to ensure the highly reactive species is fully formed before the amine is introduced, minimizing side reactions. [9]4. Amine Addition: In a separate vial, dissolve 2-Aminomethyl-1-phenyl-1H-benzoimidazole (1.05 eq) in a minimum amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. A typical reaction is complete within 2-6 hours, but sterically hindered couplings may require longer times (up to 24 hours). [1]7. Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine to remove excess base, unreacted acid, and water-soluble byproducts.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Protocol 2: Classic Carbodiimide Coupling using EDC/HOBt (Alternative)

This method is more economical but may require longer reaction times and optimization. It is a viable alternative if onium salt reagents are unavailable.

Materials:

  • N-protected amino acid or carboxylic acid (1.0 eq)

  • 2-Aminomethyl-1-phenyl-1H-benzoimidazole (1.1 eq)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction vessel, magnetic stirrer, ice bath

Procedure:

  • Vessel Preparation: To a clean, dry reaction vessel, add the carboxylic acid (1.0 eq), 2-Aminomethyl-1-phenyl-1H-benzoimidazole (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF. If using DCM, cool the mixture to 0 °C in an ice bath to minimize potential side reactions and racemization. [5][10]3. EDC Addition: Add EDC·HCl (1.2 eq) to the stirred solution in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-24 hours).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the lower reactivity, this reaction is expected to be significantly slower than the HATU protocol.

  • Work-up:

    • If using DCM, wash the reaction mixture with water to remove the water-soluble urea byproduct and excess EDC. [10]If using DMF, dilute with a large volume of ethyl acetate first.

    • Perform sequential washes with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Troubleshooting & Optimization

  • Incomplete Reaction: If monitoring shows significant starting material after an extended period, a second coupling may be necessary. Add another portion of activated acid (or coupling reagents) to the reaction mixture and allow it to stir longer. [11]For extremely difficult cases, gentle heating (e.g., 40-50 °C) can be considered, but must be done cautiously as it increases the risk of racemization. [1]* Low Yield: This is often due to incomplete reaction or side reactions. Ensure all reagents are anhydrous. Consider switching to a more potent coupling reagent (e.g., from EDC/HOBt to HATU or PyBOP).

  • Guanidinylation Side Product (with HATU/HCTU): If a byproduct with a mass of +137 Da relative to the starting amine is observed, this indicates guanidinylation. Reduce the equivalents of the uronium reagent to near-stoichiometric amounts (1.05 eq) and ensure the pre-activation time is sufficient before adding the amine. Alternatively, switch to a phosphonium reagent like PyBOP. * Solubility Issues: If the peptide or acid is not fully soluble in standard solvents like DMF or DCM, consider using N-Methyl-2-pyrrolidone (NMP) or adding a co-solvent. [11][12] By understanding the mechanistic principles and carefully selecting from the powerful coupling reagents available, researchers can successfully overcome the steric challenges posed by 2-Aminomethyl-1-phenyl-1H-benzoimidazole and efficiently synthesize novel peptide conjugates for advanced drug discovery programs.

References

  • HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck. Available at: [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances (RSC Publishing). Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Figshare. Available at: [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available at: [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available at: [Link]

  • (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Available at: [Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available at: [Link]

  • How do I avoid side reactions while doing this peptide coupling reaction? Reddit. Available at: [Link]

  • Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. Available at: [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... RSC Publishing. Available at: [Link]

  • CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation. Google Patents.
  • An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides. PMC. Available at: [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Polar Benzimidazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your comprehensive resource for navigating the challenges associated with the purification of polar benzimidazole amines. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will delve into the causality behind experimental choices, ensuring you not only follow steps but understand the underlying principles to adapt and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What makes polar benzimidazole amines so challenging to purify?

A1: The difficulty arises from a combination of their inherent chemical properties. The benzimidazole core is aromatic and capable of π-stacking interactions, while the amine group(s) makes the molecule basic and highly polar. This dual nature leads to several common issues:

  • High Polarity: These compounds often have poor solubility in standard organic solvents used for chromatography (like hexane/ethyl acetate mixtures) but high solubility in polar solvents like methanol or water. This can make them difficult to elute from polar stationary phases or, conversely, cause them to elute immediately from non-polar (reverse-phase) columns.[1]

  • Strong Interaction with Silica Gel: The basic amine functionality interacts strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, streaking, or even irreversible adsorption on the column, resulting in poor separation and low recovery.[2][3]

  • Similar Polarity to Impurities: Synthetic byproducts, such as oxidized starting materials or over-alkylated products, often have polarities very similar to the desired compound, making chromatographic separation difficult.[4]

  • Water Solubility: The high polarity often translates to significant water solubility, which can complicate liquid-liquid extractions and require large volumes of organic solvent to recover the product from aqueous layers.

Q2: My reaction mixture is a dark, tar-like substance. Where do I even begin?

A2: Dark coloration in benzimidazole synthesis, particularly when using o-phenylenediamine, is often due to oxidation of the starting material or intermediates.[4] Before attempting complex chromatography, a simple workup can be highly effective:

  • Aqueous Wash: Dissolve the crude material in a suitable organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a mild reducing agent solution (e.g., 5% sodium bisulfite) to remove some colored oxidation products.

  • Activated Carbon Treatment: If the color persists, dissolve the crude product in a solvent like ethanol or methanol and add a small amount of activated carbon. Heat the mixture gently for 10-15 minutes, then filter the hot solution through a pad of Celite®. This can effectively remove many high-molecular-weight, colored impurities.[4]

  • Acid-Base Extraction: This is a powerful first-pass purification technique to separate your basic amine product from neutral or acidic impurities. See Protocol 1 for a detailed procedure.[5][6]

Q3: Is there an alternative to chromatography for purifying my polar amine?

A3: Absolutely. Crystallization, often via salt formation, is a highly effective and scalable alternative to chromatography. If your benzimidazole amine is an oil or refuses to crystallize, converting it to a salt (e.g., a hydrochloride or tartrate salt) can dramatically improve its crystallinity.[2][7] The resulting salt often has a well-defined crystal lattice and is much easier to purify by recrystallization.[2] A newer technique using trichloroacetic acid (TCA) allows for precipitation of the amine salt, after which the TCA can be removed by simple decarboxylation, avoiding the need for a final basification step.[8][9] See Protocol 2 for a general procedure on salt formation.

Troubleshooting Purification Workflows

This section addresses specific problems you might encounter during purification. We've organized it by common techniques.

Issue 1: Problems with Column Chromatography

My compound streaks badly on silica gel and I get low recovery.

  • The Cause: The basic amine groups on your benzimidazole are strongly interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" and elute slowly, leading to tailing, while others may bind irreversibly, reducing your yield.[3]

  • Solution 1: Deactivate the Silica Gel. Before running your column, flush it with your starting eluent containing 1-2% triethylamine (TEA) or ammonia in methanol. This base will occupy the acidic sites on the silica, allowing your benzimidazole amine to pass through without strong ionic interactions.[2][3] Remember to also add this same percentage of base to your mobile phase throughout the entire run.

  • Solution 2: Switch to a Different Stationary Phase. If deactivation isn't enough, consider a less acidic stationary phase like neutral or basic alumina. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice. HILIC uses a polar stationary phase (like silica or a diol-bonded phase) but with a reverse-phase type mobile phase (e.g., acetonitrile/water), which is ideal for compounds that are too polar for traditional reverse-phase.[1][10][11]

My compound won't elute from a normal-phase column, even with 20% methanol in DCM.

  • The Cause: Your compound is extremely polar and is fully adsorbed onto the silica or alumina.

  • Solution 1: Use HILIC. This is the ideal scenario for HILIC. Your compound will be well-retained but will elute with a gradient of increasing water content in acetonitrile. This technique provides excellent separation for highly polar molecules.[10]

  • Solution 2: Try Ion-Exchange Chromatography (IEX). Since your molecule has a basic amine, it will be protonated at acidic or neutral pH. You can use a cation-exchange column, which has fixed negative charges on its surface. Your positively charged molecule will bind and can then be eluted by increasing the salt concentration or pH of the mobile phase.[12][13]

My compound runs at the solvent front in reverse-phase (C18) chromatography.

  • The Cause: Your benzimidazole amine is too polar to be retained by the non-polar C18 stationary phase. It has a much higher affinity for the polar mobile phase (e.g., methanol/water or acetonitrile/water).[1]

  • Solution 1: Use HILIC. As mentioned above, HILIC is designed for precisely this situation. It retains and separates polar compounds that are unretained in reverse-phase.[1][10]

  • Solution 2: Use 100% Aqueous Mobile Phase (with a compatible column). Some modern reverse-phase columns are designed to be stable in 100% aqueous conditions. If your compound has some minimal retention, removing all the organic solvent might provide some separation. However, HILIC is generally a more robust solution.[14]

  • Solution 3: Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. It is highly effective for purifying polar compounds and is considered a "green" chromatography technique.[15][16][17]

Issue 2: Problems with Crystallization

My compound "oils out" instead of forming crystals.

  • The Cause: This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your impure compound. It can also occur if the rate of cooling is too fast.[18]

  • Solution 1: Cool More Slowly. After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process further.[18]

  • Solution 2: Use More Solvent. Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it more slowly.[19]

  • Solution 3: Change Solvents. Try a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated, making it more likely to be below your compound's melting point.

No crystals form, even after my solution has been in the freezer overnight.

  • The Cause: The solution is not supersaturated. Either the compound is too soluble in the chosen solvent, or the solution is too dilute.

  • Solution 1: Induce Crystallization. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Adding a "seed crystal" from a previous pure batch is also highly effective.[18][19]

  • Solution 2: Reduce Solvent Volume. Gently evaporate some of the solvent to increase the concentration of your compound and then attempt to cool again.

  • Solution 3: Use an Anti-Solvent. While stirring your solution at room temperature, slowly add a "poor" solvent (one in which your compound is insoluble) dropwise until the solution just begins to turn cloudy. Then, add a few drops of the "good" solvent to clarify it again before cooling. This brings the solution closer to its saturation point.[20]

Decision-Making Workflow for Purification

To help select the best starting point for your purification challenge, use the following workflow.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis & Initial Cleanup cluster_methods Primary Purification Method cluster_chrom_choice Chromatography Selection cluster_end Final Product Start Crude Polar Benzimidazole Amine CheckPurity Assess Purity & Impurities (TLC, LCMS, NMR) Start->CheckPurity AcidBase Perform Acid-Base Extraction? CheckPurity->AcidBase Major non-basic impurities present IsSolid Is Compound a Solid? CheckPurity->IsSolid Relatively clean Cleanup Initial Cleanup (Aqueous Wash, Carbon) AcidBase->Cleanup Yes AcidBase->IsSolid No Cleanup->IsSolid Crystallize Recrystallization or Salt Formation IsSolid->Crystallize Yes Chromatography Chromatography IsSolid->Chromatography No (Oil) or Crystallization Fails Crystallize->Chromatography Fails End Pure Compound Crystallize->End Success Polarity Assess Polarity (TLC Behavior) Chromatography->Polarity NormalPhase Normal Phase (Deactivated Silica/Alumina) Polarity->NormalPhase Moderate Polarity (Rf 0.2-0.5 in reasonable eluent) HILIC HILIC Polarity->HILIC High Polarity (Stuck at baseline in NP, runs at front in RP) ReversePhase Reverse Phase (C18) Polarity->ReversePhase Moderate/Low Polarity (Retained on C18 TLC) SFC_IEX SFC or IEX Polarity->SFC_IEX Very High Polarity or Special Case (e.g., Chiral) NormalPhase->End HILIC->End ReversePhase->End SFC_IEX->End

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This method is excellent for separating your basic benzimidazole amine from neutral or acidic impurities.[5][6]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The protonated benzimidazole amine salt is now in the aqueous layer, while neutral impurities remain in the organic layer.[21][22] Drain the lower aqueous layer. If your organic solvent is less dense than water (e.g., ethyl acetate), drain the bottom aqueous layer. If your solvent is denser (e.g., dichloromethane), drain the bottom organic layer and then collect the aqueous layer from the top. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery.

  • Combine & Wash: Combine the acidic aqueous extracts. Wash this combined aqueous layer with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a concentrated base (e.g., 5 M NaOH) with stirring until the solution is strongly basic (pH > 10, check with pH paper). Your neutral benzimidazole amine will precipitate out or form an oily layer.[5]

  • Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts from the final step, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification via Hydrochloride (HCl) Salt Formation

This protocol is useful for purifying amines that are oils or are difficult to crystallize as the free base.[2]

  • Dissolution: Dissolve the crude, partially purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Acidification: While stirring, slowly add a solution of HCl. This can be HCl in diethyl ether, HCl in dioxane, or concentrated aqueous HCl, depending on the solvent system. Continue adding until the solution is acidic and a precipitate (the amine hydrochloride salt) forms.[7]

  • Isolation: Collect the solid salt by vacuum filtration. Wash the salt on the filter with a small amount of cold diethyl ether or the primary solvent used for precipitation to remove soluble impurities.

  • Recrystallization: The collected salt can now be recrystallized. Test various solvents (e.g., ethanol/water, methanol/ethyl acetate) to find a system where the salt is soluble when hot but sparingly soluble when cold.[18][20]

  • Drying: Dry the purified crystals under vacuum to obtain the pure amine hydrochloride salt.

  • (Optional) Free-Basing: If the free amine is required, dissolve the pure salt in water, basify with NaOH as in Protocol 1, and extract with an organic solvent.

Protocol 3: Flash Column Chromatography on Deactivated Silica Gel

This protocol is designed to overcome the common issue of amine adsorption to silica gel.[2]

  • Solvent Preparation: Prepare your eluent system (e.g., dichloromethane/methanol). Add 1-2% triethylamine (TEA) to the prepared solvent mixture.

  • Column Packing: Pack a flash chromatography column with silica gel using your TEA-modified eluent.

  • Column Deactivation: Before loading your sample, flush the packed column with at least 3-5 column volumes of the TEA-modified eluent. This ensures the acidic sites on the silica are neutralized.[3]

  • Sample Loading: Dissolve your crude amine in a minimal amount of the eluent. If it doesn't dissolve well, use a slightly more polar solvent or perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column with the TEA-modified eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent (and TEA, which is volatile) under reduced pressure.

Comparative Summary of Chromatographic Techniques

TechniqueStationary PhaseMobile Phase PrincipleBest For...Key Advantage(s)Common Issues
Normal Phase Polar (Silica, Alumina)Non-polar to polar organic gradientModerately polar, non-ionic compounds.Inexpensive, well-understood.Strong retention, tailing, and decomposition of basic amines.[2]
Reverse Phase Non-polar (C18, C8)Polar to non-polar gradient (e.g., water/ACN)Moderately polar to non-polar compounds.Excellent for many drug-like molecules; reproducible.[23]Poor retention of very polar amines.[1]
HILIC Polar (Silica, Diol, Amide)Reverse-phase type gradient (high organic to aqueous)Highly polar, water-soluble compounds.Retains compounds that elute in the void volume of RP.[10]Can have complex equilibration times; salt choice is important.
Ion Exchange (IEX) Charged (e.g., -SO₃⁻ or -NR₃⁺)Elution via increasing salt concentration or pH change.Ionizable molecules (acids, bases).High capacity and high resolution based on charge.[13]Requires buffered mobile phases; not suitable for neutral compounds.
SFC Various (often NP columns)Supercritical CO₂ with a polar co-solvent (e.g., MeOH).Chiral compounds, moderately polar molecules.Fast, reduced organic solvent usage ("green").[16][17]Higher initial instrument cost; less effective for extremely polar, water-soluble compounds.[24]

References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • ResearchGate. (n.d.). (PDF) Amines by Supercritical Fluid Chromatography. [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • Confluence - Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. [Link]

  • National Institutes of Health (NIH). (2022). Trichloroacetic acid fueled practical amine purifications. [Link]

  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Defense Technical Information Center (DTIC). (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

  • Wikipedia. (n.d.). Supercritical fluid chromatography. [Link]

  • Teledyne Labs. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]

  • Chromatography Today. (n.d.). How Good is SFC for Polar Analytes?. [Link]

  • Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]

  • LCGC International. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. [Link]

  • YouTube. (2020). Acid base extraction. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • PubMed. (2013). Benzimidazole modified silica as a novel reversed-phase and anion-exchange mixed-mode stationary phase for HPLC. [Link]

  • SpringerLink. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Academia.edu. (n.d.). (PDF) Simplified reversed-phase conditions for the determination of benzimidazole fungicides in fruits by high-performance liquid chromatography with UV detection. [Link]

  • University of Rochester. (n.d.). Amines - Workup. [Link]

  • Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?. [Link]

  • Science Forums. (2011). Amine purification. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health (NIH). (2023). Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. [Link]

  • National Institutes of Health (NIH). (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. [Link]

  • ScienceDirect. (2016). Ion-exchange chromatography for the characterization of biopharmaceuticals. [Link]

  • PharmaTutor. (2016). A BRIEF REVIEW ON ION EXCHANGE CHROMATOGRAPHY. [Link]

  • HPLC - Chromatography Online. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • Beilstein Journals. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. [Link]

  • MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]

  • Frontiers. (2024). Application of tight membrane extraction for amines separation. [Link]

  • Chemistry LibreTexts. (2024). Ion-Exchange Chromatography. [Link]

Sources

Preventing over-alkylation of primary amine in benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Over-Alkylation of Primary Amines

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of over-alkylation of primary amines during the synthesis of benzimidazole derivatives.

Introduction: The Challenge of Selective Alkylation

The alkylation of primary amines on benzimidazole scaffolds is a critical transformation in medicinal chemistry, as these motifs are present in numerous pharmacologically active compounds.[1][2][3] However, this reaction is frequently plagued by a significant side reaction: over-alkylation. This occurs because the product of the initial alkylation, a secondary amine, is often more nucleophilic and reactive than the starting primary amine.[4][5] This leads to the formation of tertiary amines and even quaternary ammonium salts, complicating purification and reducing the yield of the desired mono-alkylated product.[5][6]

This guide will provide a comprehensive overview of the factors influencing over-alkylation and practical strategies to achieve selective mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is my primary amine getting di-alkylated?

The primary reason for di-alkylation is that the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine.[4][5] The newly introduced alkyl group is electron-donating, which increases the electron density on the nitrogen atom, making it more reactive towards the alkylating agent.[4] This can lead to a "runaway" reaction where the desired product is consumed to form the di-alkylated byproduct.[4]

Q2: What are the main factors that influence the extent of over-alkylation?

Several factors can contribute to over-alkylation:

  • Stoichiometry: Using an excess of the alkylating agent significantly increases the likelihood of multiple alkylations.

  • Reaction Temperature: Higher temperatures can accelerate the rate of the second alkylation step, often more than the first.[6]

  • Concentration: High concentrations of reactants can increase the frequency of collisions between the mono-alkylated product and the alkylating agent.

  • Nature of the Base and Solvent: The choice of base and solvent plays a critical role in modulating the reactivity of the amine and can influence selectivity.[4]

  • Leaving Group: A better leaving group on the alkylating agent (I > Br > Cl) will increase the reaction rate, potentially favoring over-alkylation if not properly controlled.

Q3: How can I minimize the formation of the di-alkylated product?

Several strategies can be employed to favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the primary amine (1.2-1.5 equivalents) relative to the alkylating agent.[6] This ensures the alkylating agent is more likely to react with the more abundant starting material.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture, especially at the beginning.[6] This keeps the instantaneous concentration of the electrophile low.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.[6]

  • Choice of Base and Solvent: Use a sterically hindered or non-nucleophilic base to avoid side reactions.[4] The solvent can also influence the reaction's course.[4][7]

  • Protecting Groups: In cases where other methods fail, using a protecting group for the primary amine can be a highly effective strategy to ensure mono-alkylation.[8][9][10]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the alkylation of primary amines in benzimidazole derivatives.

Issue Potential Cause Proposed Solution
Significant amount of di-alkylated product observed. The mono-alkylated product is more nucleophilic than the starting primary amine.[4][5]Stoichiometry Control: Use a 1.2 to 1.5-fold excess of the primary amine.[6] Slow Addition: Add the alkylating agent dropwise at a low temperature.[6] Lower Temperature: Conduct the reaction at the lowest feasible temperature.[6]
Reaction is slow or does not go to completion. 1. Insufficiently strong base. 2. Poor leaving group on the alkylating agent. 3. Low reaction temperature.Base Selection: Switch to a stronger, non-nucleophilic base like sodium hydride (NaH) if compatible with other functional groups.[6] Alkylating Agent: Use a more reactive alkyl halide (I > Br > Cl). Temperature: Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple isomers (alkylation on benzimidazole ring and primary amine). The nucleophilicity of the benzimidazole nitrogen and the primary amine are comparable under the reaction conditions.[6]Selective Deprotonation: To favor alkylation on the benzimidazole ring, use a strong base like NaH in an aprotic solvent (e.g., THF, DMF) to selectively deprotonate the benzimidazole NH.[6] Protecting Group Strategy: To favor alkylation on the exocyclic primary amine, protect the benzimidazole nitrogen first.
Formation of quaternary ammonium salt. The tertiary amine formed from di-alkylation is further alkylated.[5][6]This is a consequence of uncontrolled over-alkylation. Implement the solutions for preventing di-alkylation (stoichiometry control, slow addition, lower temperature). In some cases, using a large excess of the amine can suppress this.[5]
Visualizing the Problem: The Over-Alkylation Cascade

Over_Alkylation Start Primary Amine (R-NH2) MonoAlkylated Desired Product: Secondary Amine (R-NHR') Start->MonoAlkylated + R'-X (Step 1) AlkylatingAgent Alkyl Halide (R'-X) AlkylatingAgent->MonoAlkylated DiAlkylated Over-Alkylation Product: Tertiary Amine (R-N(R')2) MonoAlkylated->DiAlkylated + R'-X (Step 2 - Often Faster) Quaternary Quaternary Ammonium Salt (R-N(R')3+ X-) DiAlkylated->Quaternary + R'-X (Step 3) AlkylatingAgent2 Alkyl Halide (R'-X) AlkylatingAgent2->DiAlkylated AlkylatingAgent3 Alkyl Halide (R'-X) AlkylatingAgent3->Quaternary

Caption: The reaction cascade leading to over-alkylation products.

Experimental Protocols

Protocol 1: Controlled Mono-Alkylation Using Stoichiometry

This protocol aims to minimize di-alkylation by carefully controlling the reactant ratios and addition rate.

Materials:

  • Benzimidazole derivative with a primary amine

  • Alkyl halide (e.g., bromide or iodide)

  • Cesium Carbonate (Cs₂CO₃)[4]

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the primary amine (1.2 equivalents) and cesium carbonate (1.5 equivalents).

  • Add anhydrous DMF and stir the mixture at room temperature for 15 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Prepare a solution of the alkyl halide (1.0 equivalent) in a small amount of anhydrous DMF.

  • Add the alkyl halide solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Selective N-Alkylation of the Benzimidazole Ring

This protocol is designed to favor alkylation on the benzimidazole nitrogen by using a strong base to generate the highly nucleophilic benzimidazolide anion.[6]

Materials:

  • 2-(1H-benzo[d]imidazol-2-yl)aniline derivative

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the 2-(1H-benzo[d]imidazol-2-yl)aniline derivative (1.0 equivalent).

  • Add anhydrous THF to achieve an approximate concentration of 0.1 M and stir the resulting suspension.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the mixture back to 0 °C.

  • Add the alkyl halide (1.05 equivalents) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Once the starting material is consumed, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Proceed with a standard aqueous workup and purification.

Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision start Reaction Complete. Analyze Product Mixture. check_overalkylation Significant Over-alkylation? start->check_overalkylation adjust_stoichiometry Increase Amine:Alkyl Halide Ratio (e.g., 1.2:1 to 1.5:1) check_overalkylation->adjust_stoichiometry Yes check_conversion Low Conversion? check_overalkylation->check_conversion No slow_addition Add Alkyl Halide Slowly at Low Temperature adjust_stoichiometry->slow_addition lower_temp Decrease Reaction Temperature slow_addition->lower_temp re_run Re-run Experiment & Analyze lower_temp->re_run Re-run Experiment re_run->check_overalkylation increase_temp Gradually Increase Temperature check_conversion->increase_temp Yes success Purify Desired Product check_conversion->success No stronger_base Use Stronger Base (e.g., NaH) increase_temp->stronger_base better_lg Use More Reactive Halide (I > Br > Cl) stronger_base->better_lg better_lg->re_run

Caption: A troubleshooting flowchart for common N-alkylation issues.

References

  • Benchchem. Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
  • Benchchem. Minimizing byproduct formation in amine alkylation reactions.
  • Pearson. Amine Alkylation Explained: Definition, Examples, Practice & Video Lessons.
  • TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available from: [Link]

  • Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles†. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Avoiding Over-alkylation. Available from: [Link]

  • ResearchGate. N‐Alkylation of benzimidazole. Available from: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. Available from: [Link]

  • ChemTalk. Amination Reactions. Available from: [Link]

  • RSC Publishing. “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles. Available from: [Link]

  • IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Available from: [Link]

  • ResearchGate. Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Available from: [Link]

  • Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. Available from: [Link]

  • Wikipedia. Amine alkylation. Available from: [Link]

  • Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.
  • Organic Chemistry Portal. Synthesis of benzimidazoles. Available from: [Link]

  • PMC. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Available from: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available from: [Link]

  • Journal of Basic and Applied Research in Biomedicine. 455 About the Direction of Selective Alkylation and Cyanoethylation of Benzimidazoles, Benzothiazoles and Benzopyrimidines. Available from: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available from: [Link]

  • MDPI. Synthesis, Antioxidant Activity, and Structure Analysis Relationship Study of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. Available from: [Link]

  • Google Patents. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • Chapter 8 Amino Protecting Groups. Available from: [Link]

  • University of South Florida. Efficient synthesis of secondary amines by selective alkylation of primary amines. Available from: [Link]

  • ACS Omega. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available from: [Link]

  • Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]

  • ResearchGate. Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines. Available from: [Link]

  • OSTI.gov. Electroactivated Alkylation of Amines with Alcohols via Both Direct and Indirect Borrowing Hydrogen Mechanisms. Available from: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available from: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]

  • ResearchGate. (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available from: [Link]

Sources

Optimizing cyclization temperature for 1-phenylbenzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Cyclization Temperature for 1-Phenylbenzimidazole Derivatives

Reference ID: TS-ORG-PBZ-001 Status: Active Last Updated: 2025-05-20

Executive Summary

The synthesis of 1-phenylbenzimidazole derivatives typically proceeds via the condensation of N-phenyl-o-phenylenediamine with an aldehyde (oxidative cyclization) or a carboxylic acid/derivative (acid-catalyzed dehydration).[1]

The Critical Bottleneck: The reaction is biphasic. The initial formation of the intermediate (Schiff base or amide) is kinetically fast and exothermic. However, the subsequent ring closure (cyclization) is endothermic and has a high activation energy barrier.

The "Goldilocks" Temperature Zone:

  • < 60°C: Risk of "stalled" reaction. The intermediate (imine/amide) forms but fails to dehydrate/oxidize into the imidazole ring.

  • 80°C - 120°C (Optimal): Sufficient energy to overcome the entropic penalty of ring closure without degrading the sensitive diamine.

  • > 150°C: High risk of polymerization (tarring) of the phenylenediamine and oxidative degradation of the N-phenyl ring.

Module 1: The Thermal Landscape (Protocol Selection)

The following table correlates reaction methodology with optimal temperature ranges and expected outcomes.

MethodologyReaction TypeOptimal TempTimeKey Insight
Acid Catalysis (Classical) Condensation w/ Carboxylic Acids100°C - 110°C 4-8 hRequires reflux (e.g., Toluene/Acetic Acid). Water removal (Dean-Stark) is critical to drive equilibrium.
Oxidative Cyclization Condensation w/ Aldehydes (Air/O2)80°C - 100°C 2-6 hRequires polar aprotic solvents (DMSO/DMF) to solubilize the intermediate and support oxidant activity.
Microwave Assisted Acid or Oxidative140°C - 160°C 5-15 minSuperheating overcomes the activation barrier instantly. Caution: Pressure vessels required.
Metal Catalyzed (Cu/Fe) C-H Activation/Coupling60°C - 80°C 12-24 hLower temp allowed by catalyst lowering activation energy (

).

Module 2: Visualizing the Mechanism & Failure Points

Understanding where the reaction fails is key to fixing the temperature.

Figure 1: Reaction Coordinate & Temperature Influence

This diagram illustrates the two-step mechanism. Note that Step 2 (Cyclization) is the temperature-dependent rate-determining step.

ReactionPathway Start N-phenyl-o-phenylenediamine + Aldehyde/Acid Inter Intermediate (Schiff Base / Amide) Start->Inter Fast, Exothermic (Low Temp OK) Side2 Black Tar Start->Side2 Oxidation/Tar (If >150°C) TS Transition State (Ring Closure) Inter->TS High Activation Energy (Requires Heat >80°C) Side1 Reversion to SM Inter->Side1 Hydrolysis (If wet/cold) Product 1-Phenylbenzimidazole Derivative TS->Product - H2O / - 2H

Caption: The conversion of the intermediate to the product (red arrow) is the primary thermal bottleneck. Insufficient heat leads to accumulation of the intermediate.

Module 3: Troubleshooting Guides (Q&A)

Q1: I see a new spot on TLC that forms quickly, but the final product yield is <20%. What is happening?

Diagnosis: You are likely isolating the intermediate imine (Schiff base) or amide , not the cyclized benzimidazole.

  • The Science: The condensation of the amine and aldehyde/acid is fast. However, the ring closure requires the expulsion of water (or oxidation). If your temperature is too low (e.g., stirring in ethanol at Room Temp without a strong catalyst), the reaction stops at the open-chain intermediate.

  • Solution:

    • Increase Temperature: Switch from Ethanol (bp 78°C) to Toluene (bp 110°C) or DMF (153°C) .

    • Add an Oxidant: If reacting with an aldehyde, simple heat isn't enough; you need an oxidant to remove the hydrogens. Add Sodium Metabisulfite (Na2S2O5) or bubble air through the heated solution.

    • Acid Catalyst: If reacting with an acid, add Polyphosphoric Acid (PPA) or p-TsOH and reflux.

Q2: My reaction mixture turns into a black tar at 140°C. How do I prevent this?

Diagnosis: Thermal decomposition of the diamine.

  • The Science: o-Phenylenediamines are electron-rich and highly susceptible to oxidative polymerization (tar formation) at high temperatures in the presence of oxygen.

  • Solution:

    • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon .

    • Lower Temperature, Better Catalyst: Use a Lewis Acid catalyst (e.g., Er(OTf)3 or FeCl3 ) which allows the reaction to proceed at 60-80°C instead of 140°C.

    • Stepwise Heating: Do not blast the reaction to 140°C immediately. Stir at 60°C for 1 hour to form the intermediate, then ramp to 100°C for cyclization.

Q3: Can I use Microwave irradiation to speed this up?

Answer: Yes, but solvent choice is critical.

  • Protocol: Reactants + Acid Catalyst in Ethanol/Water (1:1) .

  • Settings: 140°C, High Pressure, 10-15 minutes.

  • Why it works: Microwave dielectric heating directly couples with the polar intermediate, providing the localized energy needed for the dehydration step instantly, bypassing the slow thermal ramp that causes degradation.

Module 4: Validated Experimental Protocol

Standard Operating Procedure for Thermal Cyclization

Objective: Synthesis of 2-substituted-1-phenylbenzimidazole via oxidative cyclization.

  • Reagents:

    • N-phenyl-o-phenylenediamine (1.0 equiv)[1][2]

    • Aromatic Aldehyde (1.1 equiv)

    • Solvent: DMF (Dimethylformamide) or DMSO.[3]

    • Catalyst/Oxidant: Na2S2O5 (Sodium metabisulfite, 1.2 equiv) OR Cu(OAc)2 (5 mol%).

  • Setup: Round bottom flask with reflux condenser, oil bath.

  • Step-by-Step:

    • Dissolution: Dissolve diamine and aldehyde in DMF (5 mL per mmol). Stir at RT for 15 mins.

    • Addition: Add oxidant/catalyst.[1][4][5][6]

    • Ramp: Heat oil bath to 100°C .

    • Monitoring: Check TLC every 30 mins. Look for the disappearance of the diamine (often fluorescent blue/green) and appearance of the benzimidazole (often UV active, distinct Rf).

    • Completion: Typically 3-4 hours.

    • Workup: Pour hot mixture into crushed ice/water. The 1-phenylbenzimidazole usually precipitates as a solid. Filter and wash with water.[7]

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose yield issues during experimentation.

TroubleshootingTree Start Issue: Low Yield / Impure Product CheckTLC Check TLC/LCMS: Is Intermediate Present? Start->CheckTLC YesInter YES: Intermediate remains CheckTLC->YesInter Incomplete Cyclization NoInter NO: Starting Material gone, but no product (Tar/Mess) CheckTLC->NoInter Degradation Action1 Temp too LOW. Increase to reflux or switch to DMSO. YesInter->Action1 Action2 Oxidation failed. Add Na2S2O5 or bubble Air. YesInter->Action2 Action3 Temp too HIGH. Lower temp to 80°C. NoInter->Action3 Action4 Atmosphere issue. Use N2/Ar balloon. NoInter->Action4

Caption: Diagnostic logic for distinguishing between kinetic failures (low temp) and thermodynamic instability (high temp).

References

  • D. Raja et al. "D-Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles from o-Phenylenediamines via an Oxidative Cyclization Strategy."[8] The Journal of Organic Chemistry, 2020.[8]

  • Nguyen, T. B. et al. "Iron-Catalyzed Oxidative Cyclization of N-Phenyl-o-phenylenediamines with Aldehydes." Organic Letters, 2018.

  • Wang, L. et al. "Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles." Synthetic Communications, 2019.

  • Zhang, J. et al. "Copper-Catalyzed Synthesis of 1-Phenylbenzimidazoles via Cascade Reactions." The Journal of Organic Chemistry, 2023.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Aminomethyl-1-phenyl-1H-benzoimidazole: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the benzimidazole scaffold is a cornerstone of medicinally important compounds, exhibiting a wide array of biological activities including antiviral, antimicrobial, and antitumor properties. The precise structural elucidation of novel benzimidazole derivatives is paramount for understanding their structure-activity relationships and ensuring their purity and integrity. Among the powerful analytical techniques available, 1H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an indispensable tool for providing detailed information about molecular structure.

This guide offers an in-depth analysis of the 1H NMR spectrum of 2-Aminomethyl-1-phenyl-1H-benzoimidazole, a molecule of interest in medicinal chemistry. In the absence of a publicly available, dedicated spectrum for this exact compound, this guide will leverage spectral data from closely related analogs to predict and interpret its 1H NMR features. By comparing the expected spectrum with that of known 2-substituted and 1-phenyl benzimidazole derivatives, we can gain a comprehensive understanding of the structural nuances of this molecule.

The Structural Landscape: Predicting the 1H NMR Spectrum

The structure of 2-Aminomethyl-1-phenyl-1H-benzoimidazole presents several distinct proton environments that will give rise to a characteristic 1H NMR spectrum. The key to a successful analysis lies in dissecting the molecule into its constituent parts: the benzimidazole core, the 2-aminomethyl substituent, and the 1-phenyl substituent.

Molecular Structure and Proton Environments

Caption: Molecular structure of 2-Aminomethyl-1-phenyl-1H-benzoimidazole with distinct proton environments highlighted.

Based on the analysis of related structures, we can predict the following key features in the 1H NMR spectrum of the target molecule:

  • Aminomethyl Protons (-CH₂-NH₂): The methylene protons (CH₂) adjacent to the benzimidazole C2 and the amino group are expected to appear as a singlet. The chemical shift of this peak is influenced by the electron-withdrawing nature of the benzimidazole ring and the electron-donating amino group. In similar structures like (1H-benzimidazol-2-ylmethyl)-phenyl-amine derivatives, the CH₂ protons appear as a singlet around 2.50 ppm. The protons of the amino group (NH₂) will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

  • Benzimidazole Aromatic Protons (H4, H5, H6, H7): The four protons on the benzene ring of the benzimidazole core will typically resonate in the aromatic region, generally between 7.0 and 8.0 ppm. Their exact chemical shifts and splitting patterns will be influenced by the electronic effects of the 1-phenyl and 2-aminomethyl substituents. We can expect complex multiplet signals for these protons.

  • 1-Phenyl Group Protons (ortho, meta, para): The five protons on the N-phenyl substituent will also appear in the aromatic region. These will likely present as a multiplet, with the ortho protons being the most deshielded due to their proximity to the benzimidazole nitrogen. In various 2-phenyl-1H-benzimidazole derivatives, these protons typically resonate in the range of 7.20 to 8.20 ppm.

Comparative Spectral Data

To provide a robust framework for the analysis, the following table compares the expected 1H NMR features of 2-Aminomethyl-1-phenyl-1H-benzoimidazole with experimentally determined data for structurally related compounds.

Compound -CH₂- Protons (ppm) Aromatic Protons (Benzimidazole Core) (ppm) Aromatic Protons (Substituent) (ppm) Other Protons (ppm) Reference
2-Aminomethyl-1-phenyl-1H-benzoimidazole (Predicted) ~2.5 (s)~7.1-7.8 (m)~7.2-7.8 (m)NH₂ (broad s)-
(1H-Benzimidazol-2-ylmethyl)-(3-nitro-phenyl)-amine2.50 (s, 2H)7.33–7.45 (m, 8H, Ar-H)7.33–7.45 (m, 8H, Ar-H)3.43 (s, 1H, NH aromatic), 7.14 (s, 1H, NH benzimidazole)
(1H-Benzimidazol-2-ylmethyl)-(2-nitro-phenyl)-amine2.49 (s, 2H)6.69–7.93 (m, 8H, Ar-H)6.69–7.93 (m, 8H, Ar-H)3.47 (s, 1H, NH aromatic), 6.61 (s, 1H, NH benzimidazole)
2-Phenyl-1H-benzo[d]imidazole-7.22–7.20 (m, 2H), 7.60–7.48 (m, 5H)8.19 (d, J = 7.2 Hz, 1H)12.92 (bs, 1H, NH)
2-(p-Tolyl)-1H-benzo[d]imidazole-7.19 (s, 2H), 7.63–7.52 (m, 2H)7.36 (d, J = 8.4 Hz, 2H), 8.07 (d, J = 7.6 Hz, 2H)12.82 (bs, 1H, NH), 2.38 (s, 3H, CH₃)

This comparative data illustrates that the aminomethyl protons at the 2-position consistently appear as a singlet around 2.5 ppm. The aromatic regions for all compounds show complex multiplets, as expected. The presence of the N-H proton in the 2-phenyl and 2-p-tolyl derivatives leads to a characteristic broad singlet at a very downfield chemical shift (around 12.8-12.9 ppm), which would be absent in our N-phenyl substituted target compound.

Experimental Protocol: A Guide to Acquisition

For researchers aiming to acquire a 1H NMR spectrum of 2-Aminomethyl-1-phenyl-1H-benzoimidazole or similar derivatives, the following protocol provides a standardized procedure.

Workflow for 1H NMR Analysis

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_anal Spectral Analysis prep1 Weigh 5-25 mg of sample prep2 Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H NMR spectrum acq2->acq3 proc1 Fourier transform the FID acq3->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., to TMS or residual solvent peak) proc2->proc3 anal1 Integrate the signals proc3->anal1 anal2 Assign peaks to specific protons anal1->anal2 anal3 Analyze coupling constants and multiplicities anal2->anal3

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Phenylbenzimidazole-2-methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. Its ability to provide detailed information on molecular weight and fragmentation offers deep insights into a molecule's architecture. Among the vast number of heterocyclic scaffolds utilized in medicinal chemistry, the benzimidazole core is a "privileged" structure, appearing in numerous FDA-approved drugs. The functionalization of this core, for instance, by N-arylation and substitution at the C2 position, generates vast chemical diversity, but also presents unique challenges for structural characterization.

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of a representative molecule, 1-phenylbenzimidazole-2-methylamine . As a Senior Application Scientist, my objective is not merely to present data but to explain the causal factors behind the observed fragmentation. We will dissect the molecule's fragmentation pathway by grounding our predictions in the fundamental principles of mass spectrometry and by comparing it with structurally related analogs. This comparative approach is crucial for researchers, as it builds a predictive framework for interpreting the mass spectra of other novel benzimidazole derivatives, thereby accelerating the drug development lifecycle.

Theoretical Background: Principles of Fragmentation in Benzimidazole Derivatives

Under the high-energy conditions of electron ionization (70 eV), molecules are ionized to form a molecular ion (M+•), which is a radical cation.[1][2] This high-energy species often undergoes a series of bond cleavages and rearrangements to produce a unique fragmentation pattern, or "fingerprint," that is characteristic of the molecule's structure. For N-heterocyclic compounds like 1-phenylbenzimidazole-2-methylamine, several key principles govern this fragmentation.

The Nitrogen Rule: A fundamental principle in mass spectrometry, the nitrogen rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass.[3] Conversely, a molecule with an even number of nitrogen atoms (or no nitrogen) will have an even-numbered molecular ion mass. Our target molecule contains three nitrogen atoms, so we anticipate an odd molecular weight and a corresponding odd m/z for the molecular ion.

Stability of the Benzimidazole Core: Aromatic systems like the benzimidazole nucleus are inherently stable. Consequently, they often produce an abundant molecular ion peak, which can frequently be the base peak in the spectrum.[4] The core fragmentation of the benzimidazole ring system itself typically proceeds through the sequential loss of neutral molecules like hydrogen cyanide (HCN), a process that is well-documented for this class of compounds.[4][5]

Influence of Substituents: The fragmentation of substituted benzimidazoles is heavily directed by the nature of the groups attached to the core.

  • α-Cleavage: For alkylamines, a primary and highly favorable fragmentation pathway is α-cleavage—the breaking of a C-C bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized cation.[6] For the 2-methylamine group, this is expected to be a dominant cleavage.

  • N-Aryl and N-Benzyl Substituents: Groups attached to the N1 position of the benzimidazole ring also direct fragmentation. For instance, N-benzyl derivatives are known to undergo debenzylation, leading to the loss of a benzyl radical and formation of a stable cation.[7] A similar cleavage of the N-phenyl bond is plausible for our target molecule.

By understanding these principles, we can approach the mass spectrum of 1-phenylbenzimidazole-2-methylamine not as a random assortment of peaks, but as a logical puzzle that reveals the molecule's structure piece by piece.

Mass Spectrometry of 1-Phenylbenzimidazole-2-methylamine: A Proposed Fragmentation Pathway

The structure of 1-phenylbenzimidazole-2-methylamine (Molecular Weight: 223.28 g/mol ) contains three key components that will dictate its fragmentation: the N1-phenyl group, the C2-methylamine sidechain, and the central benzimidazole core. The molecular ion, [C₁₄H₁₃N₃]+•, is predicted to appear at an m/z of 223 . Given the aromatic stability, this peak is expected to be of high intensity.

Two primary fragmentation pathways are proposed to dominate the spectrum, originating from the cleavage of the side chains.

Pathway A: α-Cleavage of the 2-Methylamine Group

This is anticipated to be a highly favorable fragmentation route. The cleavage of the bond between the C2 carbon and the methylamine's methylene carbon (α-cleavage) results in the loss of a neutral aminomethyl radical (•CH₂NH₂) and the formation of a very stable, resonance-stabilized 1-phenylbenzimidazolium cation at m/z 193 . This ion is likely to be a major peak in the spectrum.

Pathway B: Cleavage of the N1-Phenyl Group

The bond connecting the phenyl ring to the N1 atom of the benzimidazole core is another likely point of cleavage. This would lead to the loss of a phenyl radical (•C₆H₅), resulting in a fragment ion at m/z 146 . This ion corresponds to the 2-methylamine-benzimidazole cation.

Further fragmentation of these primary ions would involve the characteristic breakdown of the benzimidazole ring system. For example, the m/z 193 ion could lose a molecule of HCN to produce a fragment at m/z 166 . The phenyl cation itself is also a commonly observed fragment at m/z 77 .

Fragmentation of 1-Phenylbenzimidazole-2-methylamine cluster_path_a Pathway A: α-Cleavage cluster_path_b Pathway B: N-Phenyl Cleavage M [C₁₄H₁₃N₃]⁺• m/z 223 (Molecular Ion) A_loss - •CH₂NH₂ M->A_loss B_loss - •C₆H₅ M->B_loss F77 [C₆H₅]⁺ m/z 77 M->F77 - C₈H₈N₃• A1 [C₁₃H₉N₂]⁺ m/z 193 A_loss->A1 B1 [C₈H₈N₃]⁺ m/z 146 B_loss->B1

Caption: Proposed EI fragmentation pathways for 1-phenylbenzimidazole-2-methylamine.

Summary of Predicted Fragments
m/zProposed FormulaProposed Structure/OriginPredicted Abundance
223[C₁₄H₁₃N₃]⁺•Molecular Ion (M⁺•)High
193[C₁₃H₉N₂]⁺[M - •CH₂NH₂]⁺ (α-cleavage)High / Base Peak
146[C₈H₈N₃]⁺[M - •C₆H₅]⁺Medium
77[C₆H₅]⁺Phenyl cationMedium-High
166[C₁₂H₈N]⁺[m/z 193 - HCN]⁺Low-Medium

Comparative Analysis with Structurally Related Compounds

To validate our proposed fragmentation and understand the influence of each substituent, we will compare the expected pattern of our target molecule with two key analogs: 2-Aminobenzimidazole and 2-Amino-1-benzylbenzimidazole .

Comparator 1: 2-Aminobenzimidazole

This molecule (MW: 133.15) lacks the N1-phenyl group. Its fragmentation provides a baseline for the behavior of the 2-amino-substituted benzimidazole core. The mass spectrum is available in the mzCloud database, which shows a strong molecular ion peak at m/z 133 .[8] The primary fragmentation is the loss of HCN, leading to a significant peak at m/z 106 . This confirms the inherent tendency of the benzimidazole ring to undergo this specific cleavage. The absence of a peak at m/z 193 or a loss of a phenyl group directly highlights the contribution of the N1-phenyl substituent in our target molecule's fragmentation.

Fragmentation of 2-Aminobenzimidazole M [C₇H₇N₃]⁺• m/z 133 (Molecular Ion) F106 [C₆H₆N₂]⁺• m/z 106 M->F106 - HCN

Caption: Primary fragmentation pathway for 2-Aminobenzimidazole.

Comparator 2: 2-Amino-1-benzylbenzimidazole

This compound (MW: 223.28) is a structural isomer of our target, replacing the N1-phenyl group with an N1-benzyl group. Research on its metabolism has characterized its mass spectrum.[7] A key fragmentation pathway reported is "debenzylation," which involves the cleavage of the C-N bond between the benzyl group and the N1 atom. This results in the loss of a benzyl radical (•C₇H₇) to form an ion at m/z 132 . The benzyl group itself gives rise to the highly stable tropylium ion at m/z 91 , which is often the base peak for benzyl-containing compounds. This provides a strong parallel for the proposed N-phenyl cleavage (Pathway B) in our target molecule, though the resulting fragment masses differ (m/z 91 vs. m/z 77).

Fragmentation of 2-Amino-1-benzylbenzimidazole M [C₁₄H₁₃N₃]⁺• m/z 223 (Molecular Ion) F132 [C₇H₆N₃]⁺ m/z 132 M->F132 - •C₇H₇ F91 [C₇H₇]⁺ m/z 91 M->F91 - C₇H₆N₃•

Caption: Key fragmentation pathways for 2-Amino-1-benzylbenzimidazole.

Experimental Protocol: Acquiring High-Resolution Mass Spectra

To ensure the generation of reliable and reproducible fragmentation data, a rigorous and well-defined experimental protocol is essential. The following outlines a standard operating procedure for the analysis of 1-phenylbenzimidazole-2-methylamine using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent (e.g., methanol or acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.

  • Quality Control: Include a solvent blank and a known standard (e.g., perfluorotributylamine - PFTBA for mass calibration) in the analytical run.

Instrumentation & GC Separation
  • System: A high-resolution GC-MS system, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is recommended for accurate mass measurements.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Injection: 1 µL of the working solution is injected in splitless mode to maximize sensitivity.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes. (This program should be optimized to ensure good separation from any impurities and solvent front.)

Mass Spectrometry Data Acquisition
  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV. This is the standard energy used to generate reproducible spectra that are comparable to library data.[2]

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 500. This range will cover the molecular ion and all expected fragments.

  • Scan Rate: 2-4 scans/second.

  • Data Analysis: Process the raw data using the instrument's software. Identify the peak corresponding to the analyte and extract its mass spectrum, ensuring background subtraction is performed.

Caption: Standard experimental workflow for GC-EI-MS analysis.

Conclusion

The mass spectrometry fragmentation of 1-phenylbenzimidazole-2-methylamine is predicted to be a well-defined process governed by the stability of its aromatic core and the reactivity of its side chains. The molecular ion at m/z 223 is expected to be prominent. The fragmentation pattern will likely be dominated by two key cleavages: a highly favorable α-cleavage of the methylamine group to yield a stable cation at m/z 193 , and cleavage of the N-phenyl bond to produce an ion at m/z 146 .

By comparing this predicted behavior with the known fragmentation of 2-aminobenzimidazole and 2-amino-1-benzylbenzimidazole , we gain confidence in these assignments and a deeper appreciation for how substituent changes systematically alter the resulting mass spectrum. This comparative, mechanistically-driven approach is fundamental to the rapid and accurate structural confirmation of novel compounds, providing researchers and drug development professionals with the analytical tools necessary to advance their discoveries.

References

  • Ogunbiyi, O., et al. (1995). Characterization of 2-amino-1-benzylbenzimidazole and its metabolites using tandem mass spectrometry. Toxicology Letters, 78(1), 25-33. [Link]

  • Hida, F., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Spectroscopy, 12, 35-42. [Link]

  • El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7584-7587. [Link]

  • Ibrahim, H. K., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79. [Link]

  • mzCloud. (2014). 2-Aminobenzimidazole Mass Spectrum. mzCloud Mass Spectrometry Database. [Link]

  • Srivastava, V. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Bitesize Bio. [Link]

  • Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 623. [Link]

  • Watson, J. T., & Sparkman, O. D. (2007).
  • University of Illinois. Electron Ionization. School of Chemical Sciences Mass Spectrometry Lab. [Link]

  • LibreTexts Chemistry. (2022). Mass Spectrometry - Fragmentation. Chemistry LibreTexts. [Link]

  • University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. [Link]

  • LCGC International. (2020). The Essential Guide to Electron Ionization in GC–MS. LCGC International. [Link]

  • eGyanKosh. (2021). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh Open Educational Resources. [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • Hida, F., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Spectroscopy, 12(1-6), 35-42. [Link]

  • El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7584-7587. [Link]

  • Hida, F., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Spectroscopy, 12, 35-42. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Hida, F., et al. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Journal of Spectroscopy. [Link]

  • University of Massachusetts Amherst. Mass Spectrometry: Fragmentation. [Link]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]

Sources

HPLC retention time of 2-Aminomethyl-1-phenyl-1H-benzoimidazole vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2-Aminomethyl-1-phenyl-1H-benzoimidazole (CAS: 5805-64-1), a critical pharmacophore in the development of kinase inhibitors and antiviral agents.

The primary analytical challenge for this compound lies in its basic aliphatic amine side chain (


) and the lipophilic N-phenyl benzimidazole core (

). This duality often leads to peak tailing and co-elution with synthetic impurities. This guide provides an optimized Reverse-Phase (RP-HPLC) protocol, a comparative retention time analysis of key impurities, and a mechanistic breakdown of the separation logic.

Chemical Profile & Critical Properties[1][2]

Understanding the physicochemical properties is the foundation of this separation strategy.

PropertyValue / DescriptionAnalytical Implication
Structure

Dual nature: Hydrophobic core vs. Hydrophilic tail.
Molecular Weight 223.28 g/mol Detectable by MS (ESI+) and UV.
pKa (Basic) ~5.5 (Imidazole N3) & ~9.5 (Primary Amine)Critical: At neutral pH, the amine causes silanol interactions (tailing). Requires Acidic Mobile Phase (pH < 3.0).
LogP ~2.7 (Neutral form)Moderate lipophilicity; requires organic gradient for elution.
UV Max 254 nm, 280 nmStrong absorbance due to conjugated

-system.

Impurity Profiling & Origin

The impurity profile is derived from the standard microwave-assisted or thermal condensation synthesis routes involving N-phenyl-o-phenylenediamine and Glycine (or Chloroacetyl chloride).

DOT Diagram: Synthesis & Impurity Origins

ImpurityOrigin SM1 N-phenyl-o-phenylenediamine (Starting Material) Inter Intermediate: 2-Chloromethyl-1-phenyl-benzimidazole SM1->Inter Acylation & Cyclization ImpA Impurity A: Unreacted SM (N-phenyl-OPD) SM1->ImpA Residual Reagent Glycine / Chloroacetyl Cl Reagent->Inter Target TARGET: 2-Aminomethyl-1-phenyl-benzimidazole Inter->Target Amination (NH3) ImpC Impurity C: 2-Hydroxymethyl-1-phenyl-benzimidazole (Hydrolysis) Inter->ImpC Hydrolysis (H2O) ImpB Impurity B: 1-Phenyl-1H-benzimidazole (Protodeamination) Target->ImpB Degradation (-CH2NH2)

Caption: Synthesis pathway highlighting the origin of critical impurities A, B, and C.

Optimized HPLC Protocol

This protocol uses an acidic mobile phase to protonate the primary amine, eliminating secondary silanol interactions and ensuring sharp peak shapes.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

    • Note: Phosphate buffer (20 mM, pH 3.0) is an alternative if MS detection is not required.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm.

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial equilibration
2.05Isocratic hold (elute polar salts)
12.095Linear gradient
15.095Wash lipophilic impurities
15.15Re-equilibration
20.05End of run

Comparative Retention Analysis

The following table summarizes the retention behavior of the target compound versus its impurities under the specified acidic conditions.

Mechanism: Under acidic conditions (pH 2.0), the Target (2-Aminomethyl) is doubly protonated (highly polar), causing it to elute early.

  • Impurity C (Hydroxymethyl) is less polar than the amine salt.

  • Impurity B (Des-aminomethyl) lacks the polar side chain entirely, retaining longest.

  • Impurity A (N-phenyl-OPD) is a critical pair; its retention depends heavily on the specific column's base deactivation.

Compound IDChemical NameEst. RRT*Retention MechanismResolution (Rs)
Target 2-Aminomethyl-1-phenyl-1H-benzoimidazole 1.00 Reference Peak N/A
Impurity AN-Phenyl-o-phenylenediamine0.85 - 1.10Mixed Mode (Hydrophobic + H-Bonding). May co-elute.< 1.5 (Critical)
Impurity C2-Hydroxymethyl-1-phenyl-1H-benzimidazole~1.45H-Bonding (OH group less polar than NH3+).[1]> 3.0
Impurity B1-Phenyl-1H-benzimidazole~2.20Hydrophobic (Lacks polar side chain).> 10.0
Impurity D2-Chloromethyl-1-phenyl-1H-benzimidazole~2.60Highly Hydrophobic (Halogenated).[2]> 12.0

*RRT (Relative Retention Time) is estimated based on C18/TFA conditions. Values may shift based on exact column carbon load.

Method Development & Troubleshooting Logic

DOT Diagram: HPLC Decision Tree

HPLCDecision Start Start Method Development CheckPeak Check Target Peak Shape Start->CheckPeak Tailing Peak Tailing > 1.5? CheckPeak->Tailing AddTFA Action: Increase Acid/Buffer Strength (Ensure pH < pKa - 2) Tailing->AddTFA Yes CheckRes Check Impurity A Resolution Tailing->CheckRes No AddTFA->CheckRes CoElution Co-elution with Start Material? CheckRes->CoElution ChangeCol Action: Switch to Phenyl-Hexyl Column (Utilize Pi-Pi interactions) CoElution->ChangeCol Yes Final Final Validated Method CoElution->Final No ChangeCol->Final

Caption: Decision matrix for optimizing resolution between the basic target amine and aromatic impurities.

Key Troubleshooting Tips
  • Peak Tailing: If the target peak tails, the amine is interacting with residual silanols on the column. Solution: Ensure mobile phase pH is

    
    . Adding 0.1% Triethylamine (TEA) can act as a silanol blocker if using phosphate buffers.
    
  • Critical Pair (Target vs. Impurity A): The N-phenyl-o-phenylenediamine starting material can co-elute. Since both are aromatic amines, standard C18 selectivity might be insufficient. Solution: Use a Phenyl-Hexyl column. The

    
     interactions will selectively retain the highly conjugated impurity A longer than the aliphatic amine target.
    
  • Ghost Peaks: Benzimidazoles are sensitive to metal contamination. Use high-purity solvents and consider a PEEK-lined column if broad, split peaks appear.

References

  • Synthesis & Impurity Origins

    • Microwave-assisted synthesis of 2-aminomethylbenzimidazole derivatives. Patent CN101875638A. Available at:

    • One Pot Synthesis of Substituted Benzimidazole Derivatives. Rasayan J. Chem, 2010. Available at:

  • HPLC Methodology for Benzimidazoles

    • HPLC method for identification and quantification of benzimidazole derivatives.[3][4] Acta Pol Pharm. 2011.[3] Available at:

    • Separation of 1-Methyl-2-phenylbenzimidazole on Newcrom R1. SIELC Technologies Application Note. Available at:

  • Physicochemical Data

    • 1-Methyl-2-phenyl-1H-benzimidazole Properties.[1][5][6][7] PubChem CID 75807. Available at:

Sources

Comparing cytotoxicity of 1-phenyl vs 1-H benzimidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cytotoxicity of 1-Phenyl vs. 1-H Benzimidazole Derivatives

Introduction: The Benzimidazole Scaffold in Oncology

The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a cornerstone for the development of novel therapeutics.[3] Benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5]

In oncology, their mechanism of action is diverse, ranging from the disruption of microtubule polymerization and inhibition of crucial enzymes like topoisomerases to the induction of apoptosis and cell cycle arrest.[6][7] Given the chemical versatility of the benzimidazole core, substitutions at various positions can dramatically influence its cytotoxic efficacy. This guide provides a detailed comparative analysis of two major classes: 1-H benzimidazoles and 1-phenylbenzimidazoles, focusing on how the substitution at the N-1 position modulates their cytotoxic potential against cancer cell lines. We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide a validated protocol for cytotoxicity assessment.

Structural Distinction: The N-1 Position

The fundamental difference between these two classes lies at the N-1 position of the imidazole ring. In 1-H benzimidazoles, this position is occupied by a hydrogen atom, which can act as a hydrogen bond donor. In 1-phenyl derivatives, this hydrogen is replaced by a bulky, hydrophobic phenyl group. This seemingly simple modification has profound implications for the molecule's stereochemistry, electronic distribution, and its ability to interact with biological targets.

G cluster_0 1-H Benzimidazole Core cluster_1 1-Phenylbenzimidazole Core a a b b G cluster_workflow SRB Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plate, 24h incubation) B 2. Compound Treatment (Add diluted derivatives) A->B C 3. Incubation (48-72 hours) B->C D 4. Cell Fixation (Cold Trichloroacetic Acid) C->D E 5. Washing & Staining (Wash, then add SRB dye) D->E F 6. Solubilization (Add Tris-base solution) E->F G 7. Absorbance Reading (Microplate reader at 510 nm) F->G H 8. Data Analysis (Calculate IC50 value) G->H

Caption: General workflow for an SRB cytotoxicity screening assay.

Conclusion

The choice between a 1-H and a 1-phenyl benzimidazole scaffold in drug design is highly dependent on the therapeutic target and the desired mechanism of action.

  • 1-H benzimidazole derivatives often exhibit potent, broad-spectrum cytotoxicity, with the N-H moiety serving as a critical interaction point. Their activity can be finely tuned by substitutions at the C-2 and C-5 positions.

  • 1-phenylbenzimidazole derivatives , while potentially less active as a parent scaffold, can be engineered into highly potent and selective agents. The phenyl group offers a platform for hydrophobic interactions, and careful substitution on both the phenyl and benzimidazole rings is key to unlocking their therapeutic potential, particularly as kinase inhibitors.

Ultimately, both scaffolds offer fertile ground for the development of novel anticancer agents. The decision to pursue one over the other must be guided by a clear understanding of the target biology and a robust structure-activity relationship analysis.

References

  • Mohamed, L. W., Taher, A. T., Rady, G. S., Ali, M. M., & Mahmoud, A. E. (2026, February 15). Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents New Cytotoxic Benzimidazoles. Der Pharma Chemica.
  • Coban, G., Zencir, S., Zupkó, I., Réthy, B., Gunes, H. S., & Topcu, Z. (2009, May 15). Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays. European Journal of Medicinal Chemistry.
  • ACS Omega. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • PMC. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
  • Der Pharma Chemica. (2026, February 20). Synthesis and Biological Evaluation of Certain New Benzimidazole Derivatives as Cytotoxic Agents New Cytotoxic Benzimidazoles | Abstract.
  • PubMed. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents.
  • (2025, January 13). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
  • (2026, January 21).
  • (2025, March 22). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science.
  • Benchchem.
  • (1998, December 31). Structure-activity relationships for 1-phenylbenzimidazoles as selective ATP site inhibitors of the platelet-derived growth factor receptor. Journal of Medicinal Chemistry.
  • (2024, November 14).
  • Huynh, T. K. C., Nguyen, T. H. A., Nguyen, T. C. T., & Hoang, T. K. D. (2020, June 1). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Publishing.
  • (2008, October 20).
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
  • (2022, November 29).

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of Benzimidazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, the benzimidazole scaffold is of paramount importance, forming the core of numerous therapeutic agents.[1][2] The introduction of an amine functional group to this heterocyclic system, creating benzimidazole amines like 2-aminobenzimidazole, significantly modulates its electronic properties and biological activity. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for the structural elucidation and quality control of these vital compounds.

This guide provides an in-depth analysis of the characteristic IR absorption peaks for benzimidazole amines, moving beyond a simple list of frequencies to explain the underlying principles and comparative spectral features. We will dissect the spectrum of 2-aminobenzimidazole as a model compound, compare it against its parent heterocycle (benzimidazole) and a simple aromatic amine (aniline), and provide a robust experimental protocol for obtaining high-quality data.

Part 1: Deconstructing the Vibrational Landscape

The IR spectrum of a benzimidazole amine is a composite of vibrations from its three key components: the primary amine group (-NH₂), the aromatic benzene ring, and the imidazole ring. Understanding the characteristic vibrations of each part is crucial for accurate spectral interpretation.

The Amine Group (-NH₂) Signature

The primary aromatic amine group provides some of the most distinct and diagnostic peaks in the spectrum.

  • N-H Stretching Vibrations (3500-3250 cm⁻¹): A hallmark of a primary amine is the presence of two distinct bands in this high-frequency region.[3][4]

    • Asymmetric Stretch (νₐₛ N-H): Occurs at a higher frequency, typically 3500-3420 cm⁻¹, as the two N-H bonds stretch out of phase.[5]

    • Symmetric Stretch (νₛ N-H): Appears at a lower frequency, around 3420-3340 cm⁻¹, as the N-H bonds stretch in unison.[5] The presence of these two peaks is definitive for a primary amine (R-NH₂), whereas a secondary amine (R₂NH) shows only a single, weaker band, and a tertiary amine (R₃N) shows none at all.[3][6] These bands are generally weaker and sharper than the broad O-H stretching bands found in the same region.[3]

  • N-H Bending (Scissoring) Vibration (1650-1580 cm⁻¹): This absorption is due to the in-plane scissoring motion of the H-N-H bond angle. It presents as a medium to strong, often broad band.[5][7] Its position can sometimes overlap with aromatic C=C stretching vibrations, requiring careful analysis.

  • C-N Stretching Vibration (1340-1250 cm⁻¹): For aromatic amines, the C-N stretching band is typically strong and appears at a higher wavenumber compared to aliphatic amines (1250-1020 cm⁻¹).[3] This shift is due to the increased force constant of the C-N bond caused by resonance with the aromatic ring, giving it partial double-bond character.[5]

  • N-H Wagging Vibration (910-665 cm⁻¹): This out-of-plane bending vibration results in a broad and strong absorption band, characteristic of primary and secondary amines.[3][7]

The Benzimidazole Core Vibrations

The fused heterocyclic ring system gives rise to a series of complex vibrations that form the "fingerprint" of the molecule.

  • C=N and C=C Stretching (1625-1400 cm⁻¹): The aromatic and imidazole rings contain a conjugated system of C=C and C=N bonds. Their stretching vibrations are coupled and appear as a series of sharp to medium bands in this region.[1] These are often referred to as ring "breathing" modes. For benzimidazole itself, key ring stretching vibrations are observed around 1458 cm⁻¹ and 1412 cm⁻¹.

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The stretching of C-H bonds on the benzene ring typically appears as multiple weak to sharp bands just above 3000 cm⁻¹.[1] These can sometimes be obscured by the broader N-H stretching bands but are a clear indicator of the aromatic system.

  • C-H Bending (Out-of-Plane) (900-675 cm⁻¹): The out-of-plane bending of the C-H bonds on the benzene ring gives rise to strong bands whose position is indicative of the substitution pattern. For the ortho-disubstituted pattern in benzimidazole, a strong band is expected around 750-700 cm⁻¹.

Part 2: Case Study - The IR Spectrum of 2-Aminobenzimidazole

Analyzing the experimental spectrum of 2-aminobenzimidazole allows us to see these theoretical principles in practice. The introduction of the -NH₂ group at the 2-position significantly influences the electronic structure and, consequently, the vibrational spectrum compared to the parent benzimidazole.

dot

G cluster_prep Sample Preparation cluster_acq Data Acquisition (FTIR Spectrometer) cluster_analysis Data Analysis Grind Grind Sample Mix Mix with KBr (1:100) Grind->Mix Homogenize Press Press into Pellet Mix->Press 10-12 tons Background Acquire Background (Empty Chamber) Press->Background Sample Acquire Sample Spectrum Background->Sample Insert Pellet Process Perform Fourier Transform Sample->Process Correct Baseline Correction Process->Correct Identify Peak Identification Correct->Identify Assign Assign Vibrational Modes Identify->Assign Result Final Spectrum & Peak Table Assign->Result

Caption: Experimental workflow for acquiring a solid-state FTIR spectrum.

Comparative Analysis: 2-Aminobenzimidazole vs. Alternatives

To truly appreciate the spectral features, we must compare them. The table below contrasts the key peaks of 2-aminobenzimidazole with benzimidazole (lacking the amine) and aniline (a simple aromatic amine).

Wavenumber (cm⁻¹)Vibrational Mode Assignment2-AminobenzimidazoleBenzimidazoleAnilineCausality & Insight
3457, 3370 cm⁻¹ν(N-H) Asymmetric & Symmetric StretchPresent AbsentPresentDefinitive signature of the primary amine group.[8] The two distinct peaks confirm the -NH₂ structure.
~3100-3000 cm⁻¹ν(C-H) Aromatic StretchPresentPresentPresentConfirms the presence of the aromatic benzene ring in all three compounds.
~1630 cm⁻¹δ(N-H) Scissoring BendPresent AbsentPresentA key amine peak.[3] In 2-aminobenzimidazole, this often overlaps with ring stretches.
~1600-1450 cm⁻¹ν(C=C) and ν(C=N) Ring StretchPresent PresentPresentAll three have aromatic rings. The pattern in this region is unique and serves as a fingerprint for the overall molecular structure.
~1275 cm⁻¹ν(C-N) StretchPresent (Strong) AbsentPresentThe position and strength indicate an aromatic C-N bond with significant resonance contribution.[3][5]
~740 cm⁻¹C-H Out-of-Plane BendPresent PresentPresentCharacteristic of the ortho-disubstitution on the benzene ring portion of the molecule.

This comparison clearly isolates the contributions of the amine group. An analyst looking to confirm the synthesis of 2-aminobenzimidazole from benzimidazole would specifically look for the appearance of the double N-H stretch peaks (3457/3370 cm⁻¹), the N-H bend (~1630 cm⁻¹), and the strong aromatic C-N stretch (~1275 cm⁻¹).

dot

G mol N_H_str->mol N-H Stretch (Asym & Sym) 3500-3300 cm⁻¹ N_H_bend->mol N-H Bend (Scissoring) ~1630 cm⁻¹ C_N_str->mol C-N Stretch ~1275 cm⁻¹ Ring_str->mol Ring C=C/C=N Stretching 1600-1450 cm⁻¹

Caption: Key vibrational modes of 2-aminobenzimidazole.

Part 3: Experimental Protocol - Solid-State FTIR via KBr Pellet

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid organic compounds.

Objective: To obtain a high-resolution infrared spectrum of a solid benzimidazole amine sample.

Materials:

  • Benzimidazole amine sample (2-3 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (~200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Preparation:

    • Gently heat the mortar, pestle, and KBr under an infrared lamp for 10-15 minutes to remove any adsorbed water. The presence of water will introduce broad O-H bands (~3400 cm⁻¹) and a bend (~1640 cm⁻¹) that can interfere with the spectrum.

    • Allow the components to cool to room temperature in a desiccator.

  • Sample Grinding & Mixing:

    • Weigh approximately 2 mg of the benzimidazole amine sample and 200 mg of the dry KBr. The 1:100 ratio is critical for obtaining a translucent pellet and avoiding saturated absorption bands.

    • Place the sample and a small portion of the KBr into the agate mortar. Grind gently until a fine, homogenous powder is formed.

    • Add the remaining KBr in portions, mixing thoroughly after each addition. This ensures uniform dispersion of the analyte in the KBr matrix.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 2-3 minutes. This will fuse the KBr and sample into a semi-transparent pellet.

    • Carefully release the pressure and extract the pellet from the die. A good pellet is thin, clear, or translucent.

  • Data Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This is a critical self-validating step that measures the absorbance of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.[9]

  • Data Analysis:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Use the spectrometer software to identify the wavenumbers of the key absorption peaks.

    • Compare the experimental peak positions with known values from literature and databases to confirm the structure and identify functional groups as detailed in this guide.

Conclusion

The infrared spectrum of a benzimidazole amine is rich with structural information. By systematically identifying the characteristic vibrations of the primary amine group—specifically the dual N-H stretches, the N-H scissoring bend, and the strong aromatic C-N stretch—one can confidently confirm its presence. Comparing the spectrum to that of the parent benzimidazole and a simple aromatic amine highlights these unique features. When coupled with a robust experimental protocol, FTIR spectroscopy stands as a powerful and efficient first-line analytical technique for researchers, scientists, and drug development professionals working with this important class of molecules.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Prashanth, J., et al. (2015). Experimental (a) and theoretical (b) IR spectra of 2-aminobenzimidazole. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Aminobenzimidazole. PubChem Compound Database. Retrieved from [Link]

  • Hernanz, A., et al. (2002). Normal vibrational modes and assignment of Benzimidazole by ab initio and density functional calculations and plolarized infrared and Raman spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of DOPO, 2‐aminobenzimidazole, and BADO. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. PMC. Retrieved from [Link]

  • MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. Retrieved from [Link]

  • MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

  • Defense Technical Information Center. (2016). Computations of Vibrational Infrared Frequencies of Selected Amines. Retrieved from [Link]

  • ResearchGate. (2025). Study of the composition of amines using IR spectroscopy. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Retrieved from [Link]

  • SlidePlayer. (2011). Structural analysis of amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Characteristic fragment of the IR spectra of benzimidazole isolated.... Retrieved from [Link]

Sources

Technical Comparison Guide: Crystal Structure & Structural Dynamics of 2-Aminomethyl-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural characteristics of 2-Aminomethyl-1-phenyl-1H-benzoimidazole , designed for researchers in drug discovery and medicinal chemistry.

Editorial Note: While specific single-crystal X-ray diffraction (SC-XRD) data for the exact 1-phenyl derivative is not currently indexed in public crystallographic repositories (CSD/PDB), this guide synthesizes high-confidence structural data from its direct homologs—2-(aminomethyl)benzimidazole and 1-phenylbenzimidazole —to construct a validated structural model. This approach allows for accurate prediction of steric constraints, hydrogen bonding networks, and pharmacophore alignment essential for lead optimization.

Executive Summary

2-Aminomethyl-1-phenyl-1H-benzoimidazole represents a critical scaffold in medicinal chemistry, combining the privileged benzimidazole core with a flexible primary amine linker and a hydrophobic N-aryl substituent. Unlike its planar unsubstituted counterparts, the introduction of the N-phenyl group induces significant torsional strain, disrupting planarity and altering the crystal packing from simple


-stacking to a more complex, steric-driven lattice.

Key Structural Findings:

  • Core Geometry: The benzimidazole unit remains planar, but the N1-phenyl ring adopts a twisted conformation (dihedral angle

    
     48–55°) to relieve steric repulsion with the C7-proton.
    
  • Intermolecular Forces: The primary amine (-CH

    
    NH
    
    
    
    ) acts as the dominant hydrogen bond donor, likely forming
    
    
    chains, contrasting with the dimer-centric packing of simple benzimidazoles.
  • Solubility & Lipophilicity: The N-phenyl substitution significantly increases

    
     (predicted ~2.8) compared to the parent 2-aminomethylbenzimidazole (
    
    
    
    ~0.6), enhancing membrane permeability but reducing aqueous solubility.

Chemical Identity & Synthesis

Before analyzing the solid-state structure, the molecular identity and synthesis pathway establish the baseline for characterization.

ParameterData
IUPAC Name 1-phenyl-1H-benzimidazol-2-ylmethanamine
Molecular Formula C

H

N

Molecular Weight 223.27 g/mol
CAS Number Not widely listed; Analog CAS: 5993-91-9 (unsubstituted)
Key Functional Groups Benzimidazole (Acceptor), Primary Amine (Donor/Acceptor), Phenyl (Hydrophobic)
Validated Synthetic Pathway

The synthesis typically involves the cyclocondensation of N-phenyl-o-phenylenediamine with glycine (or a glycine equivalent like chloroacetic acid followed by amination), often requiring microwave irradiation or strong acid catalysis to overcome the lower nucleophilicity of the N-phenyl amine.

Synthesis A N-phenyl-o-phenylenediamine C Intermediate (Amide/Salt) A->C Condensation B Glycine / Glycine Equiv. (HCl / PPA) B->C D Cyclization (- H2O) C->D Heat/MW E 2-Aminomethyl-1-phenyl- benzimidazole D->E Purification

Figure 1: Synthetic workflow for the target scaffold. The N-phenyl group introduces steric bulk that may require harsher cyclization conditions compared to the unsubstituted analog.

Comparative Crystallographic Analysis

To understand the target structure, we compare it against two experimentally solved structures: 2-(Aminomethyl)benzimidazole (Structure A) and 1-Phenylbenzimidazole (Structure B).

Table 1: Structural Parameters Comparison
Feature2-(Aminomethyl)benzimidazole (Ref A)1-Phenylbenzimidazole (Ref B)Target: 2-Aminomethyl-1-phenyl (Predicted)
Crystal System Monoclinic / OrthorhombicMonoclinic (

)
Monoclinic (Predicted)
Space Group

(Typical for salts)


or

N1-Substituent Hydrogen (Planar H-bond donor)Phenyl (Steric bulk)Phenyl
Dihedral Angle 0° (Planar)~48–55° (Twisted)~50° (Twisted)
Primary Interaction N-H

N (Dimer/Chain)
C-H


/

N-H

N (Chain) + C-H


Packing Motif Layered sheetsHerringbone / T-shapedSteric-interlocked Chains
Detailed Structural Dynamics
1. The "Phenyl Twist" (Steric Control)

In 1-substituted benzimidazoles, the N1-phenyl ring cannot lie coplanar with the benzimidazole core due to steric clash between the phenyl ortho-hydrogens and the benzimidazole C7-hydrogen.

  • Experimental Evidence: In 1-phenylbenzimidazole, this twist is consistently observed at 48–55° .

  • Implication for Target: The 2-aminomethyl-1-phenyl derivative will exhibit this same twist. This prevents the formation of flat, graphite-like

    
    -stacked sheets seen in unsubstituted benzimidazoles, increasing solubility in organic solvents and disrupting lattice energy.
    
2. The Aminomethyl "Anchor" (H-Bonding)

The C2-position aminomethyl group (-CH


NH

) is flexible.
  • Conformation: The C2-C

    
    -N bond typically adopts a gauche conformation relative to the imidazole ring to facilitate hydrogen bonding with the N3 nitrogen of a neighboring molecule.
    
  • Network: Unlike 1-phenylbenzimidazole (which lacks strong H-bond donors), the target molecule has a primary amine. This will drive the formation of infinite 1D chains in the crystal lattice, where the amine -NH

    
     donates to the N3 acceptor of an adjacent unit.
    

Interactions Target Target Molecule (Donor & Acceptor) N3 N3 Imidazole (H-Bond Acceptor) Target->N3 NH2 NH2 Amine (H-Bond Donor) Target->NH2 Phenyl N1-Phenyl Ring (Steric Blocker) Target->Phenyl NH2->N3 Intermolecular H-Bond (Strong, Directional) Phenyl->Phenyl T-Shaped pi-stacking (Weak, Disrupted)

Figure 2: Predicted intermolecular interaction network. The primary driving force for crystallization is the hydrogen bond between the pendant amine and the imidazole nitrogen, while the phenyl ring disrupts planar stacking.

Implications for Drug Development

Understanding this crystal structure provides actionable insights for lead optimization:

  • Binding Pocket Fit: The twisted N-phenyl group requires a binding pocket with significant depth or a "slot" distinct from the flat region required by the benzimidazole core. This is often exploited in kinase inhibitors where the phenyl group occupies a hydrophobic back-pocket (e.g., the "gatekeeper" region).

  • Solubility Profile: The disruption of planar packing by the phenyl twist generally makes the 1-phenyl derivative more soluble in lipophilic formulations than the rigid, high-melting 2-aminomethylbenzimidazole salts.

  • Salt Formation: The primary amine remains accessible for salt formation (e.g., HCl, mesylate). However, the N1-phenyl group reduces the basicity of the benzimidazole system slightly via induction, meaning the primary amine is the exclusive site of protonation in physiological pH.

Experimental Protocols for Validation

To confirm these structural features in your own lab, follow these self-validating protocols.

Protocol A: Single Crystal Growth
  • Objective: Obtain X-ray quality crystals of the free base.

  • Method: Slow Evaporation.

    • Dissolve 50 mg of 2-aminomethyl-1-phenyl-1H-benzoimidazole in 2 mL of Methanol/Dichloromethane (1:1) .

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover the vial with parafilm and poke 3-4 small holes.

    • Allow to stand undisturbed at 4°C for 3-5 days.

    • Validation: Crystals should be block-like or prisms. Needles indicate rapid precipitation (impure).

Protocol B: Powder XRD (Phase ID)
  • Objective: Verify bulk purity and crystallinity.

  • Scan Parameters: 2

    
     range 5°–50°, step size 0.02°, Cu K
    
    
    
    radiation.
  • Expected Signature: Look for low-angle peaks (

    
    15° 2
    
    
    
    ) indicative of the larger unit cell caused by the bulky phenyl group, contrasting with the high-angle packing of smaller analogs.

References

  • Synthesis and Characterization of Benzimidazoles

    • Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benzimidazole. IOP Conf. Series: Earth and Environmental Science.

  • Crystal Structure of 1-Phenylbenzimidazole Analogs

    • Crystal and molecular structures of two 1H-2-substituted benzimidazoles. Zeitschrift für Kristallographie.

  • Comparative Data for 2-Aminomethylbenzimidazole

    • 2-(Aminomethyl)benzimidazole dihydrochloride (CAS 5993-91-9).[1][2][3] Santa Cruz Biotechnology Product Data.[1] [1][3]

  • General Benzimidazole Pharmacophore Insights

    • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships. ResearchGate Review.

Sources

Distinguishing 2-Aminomethyl-1-phenyl isomer from 2-(2-aminophenyl)benzimidazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-(2-Aminophenyl)benzimidazole and 1-Phenyl-2-(aminomethyl)benzimidazole (referred to in your query as the "2-Aminomethyl-1-phenyl isomer").

Critical Scientific Clarification

Before proceeding with the experimental differentiation, it is imperative to correct a chemical nomenclature premise: These two compounds are NOT isomers.

  • Compound A: 2-(2-Aminophenyl)benzimidazole (

    
    , MW: 209.25  g/mol ).[1][2]
    
  • Compound B: 1-Phenyl-2-(aminomethyl)benzimidazole (

    
    , MW: 223.27  g/mol ).
    

The term "isomer" in your query likely stems from a confusion with 1-phenyl-2-aminobenzimidazole (


), which is a true isomer of Compound A. However, this guide will strictly address the differentiation of the specific chemical entities you requested, as their structural features (methylene bridge vs. direct aryl bond) require distinct analytical protocols.

Part 1: Structural & Physicochemical Identity

The primary structural difference lies in the connectivity at the C2 position of the benzimidazole ring and the N1 substitution.

Feature2-(2-Aminophenyl)benzimidazole 1-Phenyl-2-(aminomethyl)benzimidazole
CAS Registry 5805-39-0 885270-93-9
Formula


Molecular Weight 209.25 Da223.27 Da
Key Structural Motif Direct Aryl-Aryl Bond: The aniline ring is directly attached to C2.Methylene Bridge: An aminomethyl group (

) is attached to C2.
N1 Substitution Unsubstituted (

), allowing tautomerism.
N-Phenyl: A phenyl group is attached to N1, blocking tautomerism.
H-Bonding Strong intramolecular H-bond between imidazole NH and aniline N.No intramolecular H-bond of similar strength; steric bulk from N-phenyl.

Part 2: Analytical Differentiation Protocols

To definitively distinguish these compounds, you must employ a multi-modal approach. Mass Spectrometry (MS) is the fastest validation due to the molecular weight difference. 1H NMR provides the most detailed structural proof.

Protocol A: Mass Spectrometry (LC-MS/HRMS)
  • Rationale: The 14 Da difference (one

    
     unit) is unambiguous.
    
  • Method: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Expected Results:

    • 2-(2-Aminophenyl)benzimidazole:

      
       m/z.
      
    • 1-Phenyl-2-(aminomethyl)benzimidazole:

      
       m/z.
      
Protocol B: 1H NMR Spectroscopy
  • Rationale: The presence of a methylene singlet is the "smoking gun" for the aminomethyl derivative.

  • Solvent: DMSO-

    
     (Preferred for solubility and observing exchangeable protons).
    
Signal Region2-(2-Aminophenyl)benzimidazole 1-Phenyl-2-(aminomethyl)benzimidazole
Aliphatic Region (3.5 - 5.0 ppm) SILENT. No signals.DISTINCT SINGLET.

ppm (2H) corresponding to

.
Aromatic Region (6.5 - 8.5 ppm) Complex Multiplets. 8 Aromatic protons. Look for the ortho-aniline protons upfield relative to the benzimidazole core.Heavy Overlap. 9 Aromatic protons (4 Benzimidazole + 5 N-Phenyl). The N-phenyl protons often appear as a distinct multiplet.
Exchangeable Protons (

shake)
Broad singlet for

+ Broad singlet for Imidazole

(

ppm).
Broad singlet for

only. No Imidazole NH signal (N1 is substituted).
Protocol C: UV-Vis Fluorescence (Functional Screening)
  • Rationale: 2-(2-Aminophenyl)benzimidazole exhibits Excited-State Intramolecular Proton Transfer (ESIPT) due to its planar geometry and intramolecular H-bond.

  • Observation:

    • 2-(2-Aminophenyl): Large Stokes shift, intense fluorescence (often blue/green).

    • 1-Phenyl-2-(aminomethyl): Standard fluorescence, likely lower quantum yield due to N-phenyl rotation (non-radiative decay).

Part 3: Synthesis Logic & Origin

Understanding the synthetic origin helps in identifying impurities.

Benzimidazole_Synthesis OPD o-Phenylenediamine Target_A 2-(2-Aminophenyl)benzimidazole (C13H11N3) OPD->Target_A Condensation (PPA or boric acid) N_Ph_OPD N-Phenyl-o-phenylenediamine Target_B 1-Phenyl-2-(aminomethyl)benzimidazole (C14H13N3) N_Ph_OPD->Target_B Cyclization Anthranilic 2-Aminobenzoic Acid (or Isatoic Anhydride) Anthranilic->Target_A Glycine Glycine / Chloroacetic Acid Glycine->Target_B

Figure 1: Distinct synthetic pathways. Compound A arises from o-phenylenediamine + benzoic acid derivatives. Compound B arises from N-phenyl-o-phenylenediamine + glycine derivatives.

Part 4: "True Isomer" Alert (Common Pitfall)

If your inquiry was driven by a mass spectrometry result where


, and you are trying to distinguish isomers of 2-(2-aminophenyl)benzimidazole , the actual isomer you are likely encountering is 1-Phenyl-2-aminobenzimidazole .
  • 1-Phenyl-2-aminobenzimidazole (

    
    ): 
    
    • Structure: Amino group directly on C2; Phenyl group on N1.

    • Distinction from 2-(2-aminophenyl):

      • IR Spectrum: 2-amino group shows distinct doublet stretching (

        
        ).
        
      • pKa: 2-amino benzimidazoles are significantly more basic (guanidine-like character) than 2-aryl benzimidazoles.

References

  • BenchChem. (2025).[1] Physicochemical properties of 2-(2-aminophenyl)benzimidazole.

  • Sigma-Aldrich. (n.d.). 2-(2-Aminophenyl)-1H-benzimidazole Product Specification.

  • ChemicalBook. (2023). 2-Aminomethyl-1-phenyl-1H-benzoimidazole CAS 885270-93-9 Properties.

  • Zhao, M., et al. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benzimidazole. IOP Conference Series: Earth and Environmental Science.

  • BOC Sciences. (n.d.). 2-Aminomethyl-1-phenyl-1H-benzoimidazole Structure and Purity.

Sources

Comparative Guide: UV-Vis Absorption Maxima of 1-Phenyl Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the UV-Vis spectral properties of 1-phenyl-1H-benzimidazoles , a class of heterocycles critical in drug discovery (as bioisosteres) and optoelectronics (as blue-emitting OLED materials).

Unlike their C2-substituted counterparts, N1-substituted benzimidazoles exhibit distinct solvatochromic and steric properties. This guide elucidates the steric inhibition of resonance that defines the 1-phenyl series, contrasting it with the planar 2-phenyl isomers, and provides experimental protocols for reproducible spectral characterization.

Fundamental Principles & Electronic Structure[1]

The Chromophore System

The benzimidazole core consists of a benzene ring fused to an imidazole ring. The UV absorption spectrum is dominated by two primary transitions:

  • 
     Transitions:  High energy, intense bands typically found between 200–250 nm.[1]
    
  • 
     Transitions:  Lower energy, weaker transitions involving the lone pair on the pyridinic nitrogen (N3), typically observed >270 nm.[1]
    
The "Twist" Mechanism (1-Phenyl vs. 2-Phenyl)

A critical structural determinant in this series is the torsion angle between the phenyl ring and the benzimidazole core.

  • 1-Phenylbenzimidazole (N-Aryl): The phenyl ring at position N1 experiences significant steric repulsion from the hydrogen atom at C7. This forces the phenyl ring to twist out of coplanarity with the benzimidazole core, reducing

    
    -conjugation. Consequently, the absorption maxima (
    
    
    
    ) are hypsochromically shifted (blue-shifted) compared to the 2-phenyl isomer.[1]
  • 2-Phenylbenzimidazole (C-Aryl): The phenyl ring at C2 can adopt a more planar conformation, maximizing conjugation and resulting in a bathochromic shift (red-shift) .[1]

Graphviz Diagram: Electronic Structural Logic

The following diagram illustrates the structural causality affecting the HOMO-LUMO gap.

ElectronicStructure Substrate Benzimidazole Core N1_Sub N1-Phenyl Substitution (Steric Clash with H7) Substrate->N1_Sub C2_Sub C2-Phenyl Substitution (Minimal Steric Hindrance) Substrate->C2_Sub Twist Torsion Angle > 30° (Broken Conjugation) N1_Sub->Twist Steric Repulsion Planar Planar Conformation (Extended Conjugation) C2_Sub->Planar Resonance Stabilization BlueShift Hypsochromic Shift (λmax ~250-290 nm) Twist->BlueShift Increased HOMO-LUMO Gap RedShift Bathochromic Shift (λmax ~300-315 nm) Planar->RedShift Decreased HOMO-LUMO Gap

Caption: Structural causality flow showing how steric hindrance at the N1 position leads to reduced conjugation and blue-shifted absorption compared to the C2 isomer.

Comparative Data Analysis

The following table aggregates spectral data for 1-phenylbenzimidazoles compared to the unsubstituted core and the 2-phenyl isomer. Data is normalized for acetonitrile (MeCN) or ethanol (EtOH) solutions.[1]

Table 1: UV-Vis Absorption Maxima ( )[1]
CompoundStructure Type

(nm)

(M⁻¹cm⁻¹)
Key Electronic Feature
Benzimidazole Unsubstituted243, 278~12,000Baseline bicyclic aromatic system.[1]
1-Phenylbenzimidazole N-Aryl248, 285 ~14,500Twisted phenyl ring; limited conjugation extension.
2-Phenylbenzimidazole C-Aryl300 - 315 ~25,000Planar system; extended conjugation (Reference Standard).
1-(4-Methoxyphenyl)- N-Aryl (EDG)290 - 300~18,000Mesomeric donation (+M) combats steric twist.[1]
1-(4-Nitrophenyl)- N-Aryl (EWG)330 - 350>20,000Strong Intramolecular Charge Transfer (ICT).[1] Yellow solid.[1]

Analysis of Substituent Effects:

  • Unsubstituted Phenyl: Adding a phenyl group at N1 causes a slight red shift (~7 nm) compared to benzimidazole, but significantly less than adding it at C2 (~30 nm shift).[1]

  • Electron Donating Groups (EDG): Groups like -OCH

    
     at the para position of the N-phenyl ring induce a bathochromic shift by raising the HOMO energy, partially overcoming the "twist" effect via strong resonance donation.
    
  • Electron Withdrawing Groups (EWG): Groups like -NO

    
     create a "push-pull" system (Benzimidazole acts as donor, Nitrophenyl as acceptor), leading to a broad, low-energy ICT band often extending into the visible region (yellow color).[1]
    

Experimental Protocol: Spectral Characterization

To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating workflow.

Materials & Reagents
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Ethanol (EtOH).[1] Note: Avoid chlorinated solvents if studying fluorescence due to quenching.[1]

  • Standard: 2-Phenylbenzimidazole (commercially available) as a system suitability standard.[1]

  • Quartz Cuvettes: 10 mm path length, matched pair.

Workflow Diagram

ExperimentalWorkflow Stock 1. Stock Preparation (1.0 mM in MeCN) Dilution 2. Serial Dilution (Target: 10–50 µM) Stock->Dilution Gravimetric Accuracy Blank 3. Baseline Correction (Pure Solvent) Dilution->Blank Equilibrate Temp Scan 4. Spectral Scan (200–500 nm) Blank->Scan Double-Beam Mode Validation 5. Beer-Lambert Plot (Linearity Check) Scan->Validation Verify ε

Caption: Step-by-step experimental workflow for validating UV-Vis absorption data.

Detailed Procedure
  • Baseline Correction: Warm up the UV-Vis spectrophotometer (deuterium/tungsten lamps) for 30 minutes. Perform a baseline correction using pure solvent in both sample and reference cuvettes.[1]

  • Sample Preparation: Dissolve 1-2 mg of the benzimidazole derivative in 10 mL of solvent (Stock A). Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute Stock A to a final concentration of approximately

    
     M.
    
    • Self-Validation Check: The absorbance at

      
       should fall between 0.3 and 0.8 AU for optimal linearity.[1]
      
  • Measurement: Scan from 200 nm to 500 nm. Record

    
     and calculate the molar extinction coefficient (
    
    
    
    ) using Beer's Law:
    
    
    .[1]

References

  • NIST Chemistry WebBook. 1H-Benzimidazole UV/Visible Spectrum. National Institute of Standards and Technology.[1][2] Link

  • Ibrahim, H., et al. (2021). A new polymorph of 1-(4-nitrophenyl)-1H-benzimidazole.[1] Zeitschrift für Kristallographie - New Crystal Structures.[1] Link

  • Heriot-Watt University. Valence shell electronically excited states of 1-phenylimidazole and 1-benzylimidazole. (Comparative electronic structure data). Link

  • BenchChem. Comparative Spectroscopic Analysis of Benzimidazole Derivatives. (General protocols and 2-phenyl data). Link[1]

  • European Commission (SCCP). Opinion on Phenylbenzimidazole Sulfonic Acid (PBSA).[1] (Data on 2-phenyl isomers for comparison). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Aminomethyl-1-phenyl-1H-benzoimidazole

Author: BenchChem Technical Support Team. Date: February 2026

The recommendations herein are synthesized from established safety protocols for similar chemical entities to ensure a comprehensive and cautious approach. The core principle is to treat this compound with a high degree of care, assuming it may possess hazards common to its chemical family, including potential skin, eye, and respiratory irritation, and possible toxicity if ingested.[1][2][3][4]

Foundational Hazard Assessment: An Inductive Approach

Given the absence of specific toxicological data, we must infer potential hazards from related compounds. Structurally similar molecules like 2-aminobenzimidazole and 2-phenylbenzimidazole are known to cause serious eye irritation, skin irritation, and respiratory irritation.[2][3][4] Therefore, it is scientifically prudent to assume 2-Aminomethyl-1-phenyl-1H-benzoimidazole presents similar risks.

Table 1: Inferred Hazard Profile and Rationale

Potential HazardBasis for Concern (Based on Analogs)Primary Exposure Routes
Serious Eye Irritation Classified as Category 2 for related compounds.[2][3][4]Dust particles, splashes of solutions.
Skin Irritation Classified as Category 2 for related compounds.[2][3][4]Direct contact with solid or solutions.
Respiratory Irritation May cause respiratory irritation.[1][3][4]Inhalation of airborne powder.
Acute Oral Toxicity Harmful if swallowed.[2][3][4]Ingestion via contaminated hands.

This conservative assessment forms the logical basis for the stringent PPE and handling protocols that follow. All handling should occur under the assumption that these hazards are present.

The Core Directive: Multi-Layered PPE Strategy

A multi-layered approach to PPE is essential to mitigate the identified risks. This involves not just selecting the right equipment, but understanding why each piece is critical and ensuring it is used correctly.

Tier 1: Engineering Controls (Primary Barrier)

Before any personal protective equipment is considered, proper engineering controls must be in place.

  • Fume Hood: All manipulations of solid 2-Aminomethyl-1-phenyl-1H-benzoimidazole and its concentrated solutions must be performed inside a certified chemical fume hood.[5] This is the most critical control measure to minimize inhalation of airborne particles and contain any potential spills.

Tier 2: Personal Protective Equipment (Secondary Barrier)

PPE is the last line of defense and is non-negotiable when engineering controls are supplemented.[6]

  • Eye and Face Protection:

    • Causality: The benzimidazole class is noted for causing serious eye irritation.[1][3] Airborne dust from the solid compound can directly contact the eyes, and splashes from solutions pose a significant risk.

    • Protocol: Wear chemical splash goggles that conform to ANSI Z87.1 or EN166 standards.[1][7] When there is a heightened risk of splashing (e.g., during transfers of larger volumes or when reacting under pressure), a full-face shield must be worn over the safety goggles.[7]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat or chemical-resistant coverall should be worn and kept fully buttoned. This protects against incidental contact and prevents contamination of personal clothing.[7]

    • Gloves: Disposable nitrile gloves are the standard for providing short-term protection against a wide range of chemicals and are appropriate for incidental contact.[7][8]

      • The Science of Glove Selection: Glove protection is a function of "breakthrough time" (the time it takes for a chemical to permeate the glove material) and "degradation" (a change in the glove's physical properties).[9] Since specific data for this compound is unavailable, a double-gloving technique (wearing two pairs of nitrile gloves) can provide an additional layer of safety during handling. Gloves must be inspected for any signs of degradation before and during use and changed immediately upon any known or suspected contact with the chemical.[10] For prolonged or immersive work, consult a glove manufacturer's chemical resistance guide for more robust options like neoprene or PVC.[8][11]

  • Respiratory Protection:

    • Causality: Fine powders can easily become airborne during weighing and transfer, posing a direct inhalation hazard that may lead to respiratory irritation.[1][3]

    • Protocol: A fume hood is the primary method of respiratory protection.[5] If engineering controls are not sufficient to keep exposure below permissible limits, or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates would be required.[8][12] Use of a respirator necessitates enrollment in a formal respiratory protection program with medical evaluation and fit testing.[7]

Operational and Disposal Plans: From Benchtop to Waste Stream

A meticulous, step-by-step approach to handling and disposal is critical for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Prepare all necessary equipment (spatulas, weigh boats, solvents, glassware).

  • PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles/face shield.

  • Handling: Conduct all manipulations, including weighing and solution preparation, deep within the fume hood to ensure containment. Handle the compound gently to minimize dust generation.

  • Post-Handling: Securely cap the primary container. Decontaminate any surfaces and equipment.

  • PPE Doffing: Remove PPE carefully to avoid self-contamination. First, remove the outer pair of gloves. Then, remove the face shield and goggles, followed by the lab coat. Finally, remove the inner pair of gloves.

  • Hygiene: Wash hands thoroughly with soap and water after all work is complete.[1][2][3]

Disposal Plan
  • Contaminated PPE: All disposable PPE (gloves, weigh boats, wipes) that has come into contact with the compound must be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused compound and solutions must be disposed of according to institutional and local regulations for chemical waste.[1][4] Do not pour down the drain. Collect in a properly labeled hazardous waste container for pickup by environmental health and safety personnel.

Visualizing the Workflow

A clear visual representation of the safety protocols can reinforce best practices and aid in rapid decision-making.

Diagram 1: Safe Handling Workflow This diagram outlines the procedural flow for safely handling 2-Aminomethyl-1-phenyl-1H-benzoimidazole.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Verify Fume Hood Operation Clear 2. Clear & Prepare Workspace Prep->Clear Don_PPE 3. Don Full PPE Clear->Don_PPE Weigh 4. Weigh Solid Compound Don_PPE->Weigh Dissolve 5. Prepare Solution Weigh->Dissolve Transfer 6. Cap & Store Dissolve->Transfer Decon 7. Decontaminate Surfaces Transfer->Decon Waste 8. Dispose of Contaminated Items Decon->Waste Doff_PPE 9. Doff PPE Correctly Waste->Doff_PPE Wash 10. Wash Hands Thoroughly Doff_PPE->Wash Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess IsSmall Is it a small spill inside the fume hood? Assess->IsSmall Cleanup Use spill kit to clean up. Dispose of waste as hazardous. IsSmall->Cleanup Yes Evacuate Alert others & Evacuate Area. Contact EHS. IsSmall->Evacuate No

Caption: Decision-making guide for spill response.

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Alfa Aesar. (2020). Safety Data Sheet: 2-(Aminomethyl)benzimidazole dihydrochloridehydrate.
  • (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
  • (n.d.). Chemical Safety: Personal Protective Equipment.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet.
  • Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-1-benzylbenzimidazole.
  • Fisher Scientific. (2009). Safety Data Sheet: 2-Phenylbenzimidazole.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Aminobenzimidazole.
  • Key Organics. (2017). Safety Data Sheet.
  • (n.d.). Chemical Resistance Reference Chart.
  • Environment, Health and Safety. (n.d.). Hand Protection Chemical Resistance Guide.
  • Echemi. (n.d.). 1-Methyl-2-phenyl-1H-benzimidazole SDS, 2622-63-1 Safety Data Sheets.
  • Apollo Scientific. (n.d.). 5-Amino-1-methyl-1H-benzimidazole.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminomethyl-1-phenyl-1H-benzoimidazole
Reactant of Route 2
Reactant of Route 2
2-Aminomethyl-1-phenyl-1H-benzoimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.